Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
説明
特性
IUPAC Name |
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTABMXYYNWMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441809 | |
| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33331-57-6 | |
| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and antiviral agents, most notably the quinolone and fluoroquinolone classes of antibiotics[1][2]. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) serves as a critical, highly reactive electrophilic building block in the synthesis of advanced naphthyridine-based therapeutics[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic workflows, chemical reactivity, and downstream pharmacological applications, designed specifically for drug development professionals and synthetic chemists.
Physicochemical Profiling
The unique reactivity of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate stems from its highly electron-deficient aromatic system. The electron-withdrawing nature of both the 1,8-naphthyridine nitrogen atoms and the C3-ethyl ester group significantly depletes electron density at the C4 position, making the C4-chloride an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[2][5].
The quantitative physical and chemical properties of the compound are summarized in the table below[3][4][6]:
| Property | Value |
| Chemical Name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate |
| CAS Number | 33331-57-6 |
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| Melting Point | 92–93 °C (Standard) / 99–100 °C (Decomposition) |
| Physical Appearance | Yellow needles / powder |
| InChIKey | HKTABMXYYNWMQH-UHFFFAOYSA-N |
Synthetic Workflow and Mechanistic Insights
The synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate relies on the chlorination of its 4-hydroxy (or tautomeric 4-oxo) precursor using phosphorus oxychloride (POCl3)[6]. This transformation must be carefully controlled to prevent the hydrolysis of the C3-ester while ensuring complete conversion.
Protocol 1: Step-by-Step Synthesis via POCl3 Chlorination
Self-Validating System & Causality: This protocol is designed to maximize yield while preventing thermal degradation. The temperature and pH parameters are strictly bounded because excessive heat leads to ester cleavage, while improper pH during quenching traps the product as a water-soluble phosphate salt[6].
-
Reagent Mixing: Combine 10 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate with 50 mL of phosphorus oxychloride (POCl3) in a dry, round-bottom flask[6].
-
Thermal Activation: Heat the mixture at exactly 60 °C with continuous stirring for 1 hour.
-
Causality: Heating at 60 °C provides the optimal activation energy for the chlorination of the tautomeric 4-hydroxyl group without causing thermal degradation or cleavage of the ethyl ester moiety[6].
-
-
Vacuum Concentration: Remove excess POCl3 under reduced pressure.
-
Quenching: Carefully pour the concentrated crude product into ice-water.
-
Causality: Ice-water quenching controls the highly exothermic hydrolysis of residual POCl3, preventing localized superheating that could destroy the naphthyridine ring.
-
-
Neutralization: Filter off insoluble matter. Adjust the filtrate to pH 8 by the dropwise addition of aqueous ammonia under constant cooling[6].
-
Causality: Adjusting strictly to pH 8 neutralizes the highly acidic phosphoric acid byproducts, precipitating the target compound as a free base. Exceeding pH 8 risks base-catalyzed hydrolysis of the C3-carboxylate group[6].
-
-
Extraction & Purification: Extract the aqueous layer with diethyl ether. Dry the ether extracts over anhydrous magnesium sulfate. Add 0.5 g of activated carbon, filter, and concentrate to a small volume[6].
-
Causality: Activated carbon decolorization aggressively adsorbs polymeric byproducts formed during the POCl3 reaction, ensuring the final crystallization yields high-purity product[6].
-
-
Crystallization: Cool the concentrated ether to induce crystallization. Filter to isolate the yellow needles (yield ~8.6 g, m.p. 99°-100°C decomp.)[6].
Synthetic workflow for ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.
Chemical Reactivity and Downstream Derivatization
Once isolated, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate acts as a versatile scaffold. The C4-chloro position readily undergoes SNAr reactions with various nucleophiles, particularly cyclic secondary amines (e.g., piperazine, morpholine, pyrrolidine)[2].
By refluxing the 4-chloro derivative with these amines, researchers can generate a vast library of 4-amino-1,8-naphthyridine derivatives. These structural modifications are critical for tuning the lipophilicity, target binding affinity, and pharmacokinetic profile of the resulting drug candidates, mimicking the structural evolution seen in modern fluoroquinolones like ciprofloxacin and levofloxacin[1][2].
Pharmacological Significance & Biological Evaluation
Derivatives synthesized from this building block exhibit a broad spectrum of biological activities, most notably as potent antibacterial agents, DNA gyrase inhibitors, and MepA efflux pump modulators[1][5][7]. The 1,8-naphthyridine core intercalates with bacterial DNA and binds to the ATP pocket of topoisomerase II (DNA gyrase), stabilizing the DNA-enzyme cleavage complex and inducing fatal double-strand breaks[2][5].
Protocol 2: In Vitro Broth Microdilution Assay for MIC Determination
To evaluate the antibacterial efficacy of downstream derivatives, the Minimum Inhibitory Concentration (MIC) must be determined using a highly controlled, self-validating broth microdilution method[5][7].
-
Compound Preparation: Dissolve the synthesized 1,8-naphthyridine derivative in 100% DMSO to create a 10 mg/mL stock solution.
-
Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth within a 96-well microtiter plate to achieve a concentration gradient (e.g., 0.5 to 256 µg/mL).
-
Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.
-
Causality: Strictly standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, resulting in falsely elevated MIC values[5].
-
-
Control Implementation: Include a positive control (Ciprofloxacin), a negative growth control (uninoculated broth), and a vehicle control (DMSO at the highest tested concentration).
-
Causality: The vehicle control is the self-validating mechanism of this assay; it proves that any observed bacterial cell death is caused by the intrinsic pharmacodynamic action of the naphthyridine derivative, rather than the cytotoxic effects of the DMSO solvent[5].
-
-
Incubation & Readout: Incubate plates at 37 °C for 18–24 hours. Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (often aided by the addition of resazurin dye).
Mechanism of action of 1,8-naphthyridine derivatives targeting DNA gyrase.
References
- ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate - Sigma-Aldrich, Sigma-Aldrich.
- Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, PrepChem.com.
- Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate, CymitQuimica.
- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives, ResearchGate.
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives, Semantic Scholar.
- Antimicrobial Activity of Naphthyridine Derivatives, PMC - NIH.
- Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents, Oriental Journal of Chemistry.
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | 33331-57-6 [sigmaaldrich.com]
- 4. Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate [cymitquimica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Mechanistic Profiling of 1,8-Naphthyridine-3-Carboxylate Derivatives: From the Ethyl 4-Chloro-7-Methyl-1,8-Naphthyridine-3-Carboxylate Core to In Vitro Target Validation
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric foundation for numerous antibacterial, anticancer, and immunomodulatory agents[1]. As a Senior Application Scientist, I frequently encounter researchers attempting to validate the in vitro mechanisms of these compounds. This technical guide bypasses generic overviews to focus on the exact chemical biology and in vitro validation workflows originating from a critical building block: ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 33331-57-6) . We will explore the causality behind its structural design and detail self-validating experimental protocols to confirm the mechanism of action (MoA) of its downstream derivatives.
Chemical Biology & Causality: The Core Scaffold
The strategic selection of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as a core scaffold is driven by its highly polarized electronic landscape. It does not act as a therapeutic drug itself; rather, it is a highly reactive precursor.
The causality behind its utility lies in two key structural features:
-
The C4-Chlorine Atom: This position is rendered exceptionally electrophilic due to the synergistic electron-withdrawing effects of the adjacent 3-carboxylate ester and the para-positioned N1 nitrogen of the naphthyridine ring. This enables highly efficient Nucleophilic Aromatic Substitution (SNAr) with various pharmacophores (e.g., piperazines, anilines) under mild conditions to generate active libraries.
-
The 3-Carboxylate Moiety: This is not merely a synthetic handle; it is a critical pharmacophoric element. Upon hydrolysis to the free acid, it is strictly required for coordinating divalent cations (Mg²⁺) in the active sites of target enzymes, particularly topoisomerases[2].
In vitro mechanistic validation workflow for 1,8-naphthyridine-3-carboxylate derivatives.
In Vitro Mechanisms of Action
Pathway A: DNA Gyrase & Topoisomerase IV Inhibition (Antibacterial)
When the core is functionalized with cyclic amines (e.g., piperazine) and hydrolyzed, it mimics the fluoroquinolone/naphthyridone class of antibiotics (e.g., Enoxacin, Nalidixic acid)[3]. According to authoritative mechanistic studies on [2], these derivatives target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
The mechanism relies on the formation of a ternary cleavage complex. The 3-carboxylate group chelates a Mg²⁺ ion, creating a water-metal ion bridge that anchors the drug to the GyrA/GyrB-DNA complex[2]. By stabilizing double-strand DNA breaks and preventing religation, the replication fork is arrested, leading to rapid bactericidal cell death[4].
Molecular mechanism of action of 1,8-naphthyridine-3-carboxylates via DNA gyrase inhibition.
Pathway B: Kinase Inhibition (Anticancer)
Beyond microbiology, functionalizing the C4 position with anilines shifts the MoA toward oncology[5]. The planar, nitrogen-rich 1,8-naphthyridine core acts as an ATP-competitive adenine bioisostere. It inserts deeply into the kinase hinge region, where the N1 and N8 nitrogens serve as critical hydrogen bond acceptors interacting with the backbone amides of the hinge, while the C7-methyl group occupies the adjacent hydrophobic pocket[1].
In Vitro Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, in vitro assays must be designed as self-validating systems—meaning the inclusion of internal controls that mathematically prove the assay's functionality before any test compound data is accepted.
Protocol 1: In Vitro DNA Supercoiling Assay (Gyrase Inhibition)
This protocol validates the MoA of antibacterial naphthyridine derivatives by visualizing the arrest of DNA supercoiling.
-
Reagents: Relaxed pBR322 plasmid DNA, recombinant E. coli DNA Gyrase, ATP, assay buffer (containing Mg²⁺).
-
Step 1 (Compound Preparation): Titrate the naphthyridine derivative (0.1 nM to 100 µM) in 100% DMSO.
-
Step 2 (Reaction Assembly): Combine 0.5 µg pBR322, 1 U DNA Gyrase, and the compound in a 30 µL reaction volume.
-
Step 3 (Self-Validation Controls): Include a 1% DMSO vehicle control (Negative Control) and 10 µM Ciprofloxacin (Positive Control).
-
Step 4 (Incubation & Termination): Incubate at 37°C for 30 minutes. Stop the reaction with 50% glycerol/EDTA to chelate Mg²⁺ and halt enzyme activity.
-
Step 5 (Resolution): Resolve topoisomers on a 1% agarose gel (1X TAE, 80V, 2 hours).
-
Data Acceptance: The assay is validated only if the DMSO lane shows fully supercoiled DNA (active enzyme) and the Ciprofloxacin lane shows fully relaxed DNA (inhibited enzyme). Calculate the IC₅₀ via densitometry of the supercoiled band.
Protocol 2: HTRF Kinase Profiling Assay (Anticancer MoA)
For derivatives targeting the kinase hinge region, Homogeneous Time-Resolved Fluorescence (HTRF) provides a robust, self-validating biochemical readout.
-
Step 1 (Dispensing): Use acoustic liquid handling to dispense compounds into a 384-well low-volume plate.
-
Step 2 (Reaction): Add 5 µL of recombinant kinase and biotinylated peptide substrate mix. Initiate with 5 µL of ATP at the apparent Km to ensure competitive binding conditions.
-
Step 3 (Incubation): Incubate for 60 minutes at Room Temperature.
-
Step 4 (Detection): Add 10 µL of HTRF detection mixture (Eu³⁺-cryptate labeled anti-phospho antibody and Streptavidin-XL665 in EDTA-buffer).
-
Data Acceptance: Read time-resolved fluorescence at 620 nm and 665 nm. Calculate the Z'-factor using DMSO (high FRET signal) and Staurosporine (low FRET signal) controls. A Z' > 0.6 mathematically validates the assay plate, confirming the IC₅₀ values of the naphthyridine derivatives are trustworthy.
Quantitative Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) and expected in vitro profiling data when transitioning from the inert core to active target-specific derivatives.
| Derivative Scaffold | Primary Target | Mechanism of Action | In Vitro Assay | Typical IC₅₀ / MIC |
| Core (CAS 33331-57-6) | N/A (Precursor) | Electrophilic SNAr Substrate | N/A | N/A |
| C4-Piperazinyl-3-COOH | DNA Gyrase (GyrA) | Cleavage Complex Stabilization | Plasmid Supercoiling | 0.1 - 1.5 µM |
| C4-Anilino-3-COOH | Tyrosine Kinases | ATP-Competitive Hinge Binding | HTRF / FRET | 10 - 50 nM |
| C4-Alkoxy-3-COOH | Topoisomerase IV | ParC/ParE Inhibition | DNA Decatenation | 0.5 - 2.0 µM |
| C4-Hydrazino-3-COOH | Apoptotic Pathways | Cytotoxicity / Intercalation | MTT Cell Viability | 5.0 - 15.0 µM |
References
-
Mithula, S., et al. "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry, 13(18), 2021. URL: [Link]
-
Fadda, A. A., et al. "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry, 2(4), 2012. URL: [Link]
-
Gencer, H. K., et al. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals, 17(12), 2024. URL: [Link]
-
Bisacchi, G. S. "Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future." Journal of Antimicrobial Chemotherapy, 70(9), 2015. URL: [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
preliminary toxicity studies of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond standard procedural checklists. When evaluating highly reactive synthetic intermediates like ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) , our experimental design must be driven by mechanistic causality. This compound is a critical building block in the synthesis of naphthyridine-based antimicrobials and kinase inhibitors[1]. However, its distinct pharmacophore presents specific toxicological liabilities that must be systematically profiled to ensure occupational safety and downstream pharmacological viability.
Mechanistic Rationale & Structural Alerts
The toxicity profile of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is dictated by two primary structural features:
-
Electrophilic Reactivity (4-Chloro Substituent): The chlorine atom positioned on the electron-deficient 1,8-naphthyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). In biological systems, this electrophilic center readily reacts with nucleophilic thiols (e.g., intracellular glutathione [GSH] or cysteine residues on proteins). This covalent binding is the primary causal driver for GSH depletion, oxidative stress, and subsequent skin sensitization or hepatotoxicity[2].
-
Receptor Interaction (1,8-Naphthyridine Core): The naphthyridine scaffold shares structural homology with first-generation quinolones (e.g., nalidixic acid). These structures are known to interact with the central nervous system, specifically acting as antagonists at GABA-A receptors or activating excitatory amino acid (EAA) receptors, which can lower the seizure threshold and induce neurotoxicity[3][4].
Preliminary Hazard Classification & Quantitative Baselines
Based on notified Classification and Labelling (C&L) data, the compound exhibits a broad spectrum of acute toxicities[2]. The table below synthesizes these quantitative and qualitative hazard baselines, which serve as the foundation for our targeted screening protocols.
| Hazard Class | GHS Category | Hazard Codes | Mechanistic Driver |
| Acute Toxicity (Oral/Dermal/Inhal) | Category 4 | H302, H312, H332 | Systemic electrophilic stress and target organ toxicity. |
| Skin Irritation | Category 2 | H315 | Protein haptenization via SNAr reactivity. |
| Eye Irritation | Category 2A | H319 | Direct mucosal tissue damage and cellular necrosis. |
| STOT SE | Category 3 | H336 | CNS depression / GABA-A receptor antagonism. |
Adverse Outcome Pathway (AOP)
To contextualize the experimental design, the following diagram maps the causal relationship between the compound's structural alerts and its observed physiological hazards.
Figure 1: Adverse Outcome Pathway linking structural alerts to specific GHS hazard classifications.
Tiered Experimental Protocols
To validate the safety profile of this compound, we employ a self-validating, tiered testing strategy. Each protocol is designed not merely to observe cell death, but to isolate the mechanism of that death.
Protocol 1: In Vitro Cytotoxicity & GSH Depletion Assay (HepG2)
Causality: If the toxicity is driven by the electrophilic 4-chloro group, we will observe a depletion in intracellular glutathione prior to a drop in ATP (cell viability). If ATP and GSH drop simultaneously, the toxicity is due to non-specific necrosis. Self-Validating Control: By multiplexing ATP and GSH readouts in the same well, the assay internally normalizes for cell number, preventing false-positive GSH depletion readings caused by dead cells.
-
Cell Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 10-point dose-response curve of the compound (0.1 µM to 200 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 6 hours (for early GSH depletion) and 24 hours (for terminal viability).
-
Multiplexed Detection:
-
Add GSH-Glo™ Reagent to measure reduced glutathione. Read luminescence.
-
In a parallel replicate plate, add CellTiter-Glo® Reagent to measure ATP. Read luminescence.
-
-
Data Synthesis: Calculate the IC50 for ATP depletion and the EC50 for GSH depletion. A ratio of IC50/EC50>3 confirms that electrophilic stress is the primary driver of cytotoxicity.
Protocol 2: In Vitro Mutagenicity (Ames Test - OECD 471)
Causality: Halogenated heteroaromatics carry a risk of genotoxicity via DNA intercalation or covalent adduction[1]. This assay determines if the SNAr reactivity extends to nucleic acids. Self-Validating Control: The inclusion of the S9 hepatic fraction differentiates between direct-acting mutagens (the parent 4-chloro compound) and metabolism-dependent mutagens (e.g., resulting from the hydrolysis of the 3-carboxylate ester).
-
Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535) overnight.
-
Pre-Incubation: Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of the test compound (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.
-
Plating: Add 2.0 mL of molten top agar to the mixture and pour onto minimal glucose agar plates.
-
Analysis: Incubate for 48 hours at 37°C. A dose-dependent increase in revertant colonies (≥2-fold over vehicle control) indicates mutagenic liability.
Protocol 3: In Vivo Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)
Causality: To validate the Category 4 Acute Toxicity (H302) classification[2] and monitor for the CNS excitability (H336) associated with naphthyridines[3]. Self-Validating Control: The Fixed Dose Procedure uses an initial "sighting study" on a single animal. This prevents unnecessary lethality while providing immediate pharmacokinetic feedback to calibrate the main study dose.
-
Sighting Study: Administer a single oral dose of 300 mg/kg (the standard starting dose for suspected Category 4 compounds) to one female Wistar rat.
-
Observation Window: Monitor continuously for the first 4 hours, focusing on neurobehavioral markers (tremors, convulsions, lethargy) indicative of GABA-A antagonism.
-
Main Study: If the sighting dose is tolerated without mortality, dose an additional 4 females at 300 mg/kg.
-
Endpoint Analysis: Conduct daily clinical observations for 14 days. Perform gross necropsy on day 14, evaluating the liver (for electrophilic damage) and brain (for structural abnormalities).
Tiered Workflow Visualization
Figure 2: Tiered in vitro and in vivo toxicity screening workflow for reactive intermediates.
References
-
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate — Chemical Substance Information Source: NextSDS Chemical Database URL:[2]
-
The proconvulsive activity of quinolone antibiotics in an animal model Source: PubMed (Toxicology Letters, 1991) URL:[3]
-
Structure-epileptogenicity relationship of quinolones with special reference to their interaction with gamma-aminobutyric acid receptor sites Source: PubMed (Antimicrobial Agents and Chemotherapy) URL:[4]
-
Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity Source: Journal of Applied Pharmaceutical Science (2015) URL:[1]
-
Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. nextsds.com [nextsds.com]
- 3. The proconvulsive activity of quinolone antibiotics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-epileptogenicity relationship of quinolones with special reference to their interaction with gamma-aminobutyric acid receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as a precursor in drug discovery
Application Note & Protocol: Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate as a Privileged Scaffold in Drug Discovery
Executive Summary & Pharmacological Relevance
The 1,8-naphthyridine core is a foundational heterocyclic pharmacophore in medicinal chemistry, most famously recognized as the structural backbone of the first-generation quinolone antibiotic, nalidixic acid. Beyond antibacterial applications, functionalized 1,8-naphthyridines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihistaminic properties.
Within this chemical space, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) serves as an exceptionally versatile precursor. The strategic placement of functional groups on this scaffold allows for orthogonal diversification during library synthesis:
-
C4-Chloro Group : Acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, enabling the introduction of diverse amines (e.g., piperazines, anilines) to generate 4-amino-1,8-naphthyridines.
-
C3-Carboxylate : Can be saponified and subsequently coupled with amines to form carboxamides, a modification proven to enhance target affinity for H1 receptors and bacterial DNA gyrase.
-
C7-Methyl Group : Provides a lipophilic handle that can be further functionalized via halogenation or oxidation, or left intact to provide steric bulk.
Physicochemical & Structural Profiling
The physical properties of the precursor are critical for determining appropriate solvents and reaction conditions for downstream diversification.
| Property | Value |
| Chemical Name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate |
| CAS Number | 33331-57-6 |
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| Appearance | Yellow needles / crystalline powder |
| Melting Point | 92 °C – 100 °C (decomp.) |
| Solubility Profile | Soluble in DCM, Diethyl Ether, DMF; Insoluble in Water |
Mechanistic Rationale: The 1,8-Naphthyridine Scaffold in Drug Design
Expertise & Experience in Scaffold Construction: The synthesis of the 1,8-naphthyridine core traditionally relies on the Gould-Jacobs reaction . This thermal electrocyclization begins with the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEM). The resulting enamine intermediate is subjected to high temperatures (>240 °C) in a high-boiling solvent like diphenyl ether. The thermal energy drives the elimination of ethanol, forming a highly reactive ketene intermediate that undergoes regioselective intramolecular cyclization onto the pyridine ring, yielding the thermodynamically stable 4-hydroxy-1,8-naphthyridine derivative.
However, the 4-hydroxy tautomer (often existing predominantly as the 4-oxo form) is relatively inert to nucleophilic attack. To activate the C4 position for rapid analog generation, the hydroxyl group is converted to a chloride using phosphorus oxychloride (POCl3) . POCl3 acts as both the solvent and the chlorinating reagent. The reaction proceeds via a dichlorophosphate intermediate, which is subsequently displaced by chloride ions. This transformation converts a stable, unreactive core into a highly electrophilic hub, primed for SNAr reactions.
Trustworthiness & Grounding in Drug Discovery: Derivatives synthesized from this 4-chloro precursor have demonstrated significant therapeutic potential across multiple indications. For instance, SNAr displacement at C4 followed by C3 amidation has yielded potent H1 receptor antagonists with pronounced bronchorelaxant effects . Similarly, 4-amino-1,8-naphthyridine-3-carboxylate derivatives have been identified as potent gastric antisecretory agents, outperforming cimetidine in in vivo models . Further derivatization into carboxamides has also generated compounds with significant anticancer and anti-inflammatory activity .
Experimental Protocols
The following workflows detail the synthesis of the 4-chloro precursor and its subsequent diversification. These protocols are designed as self-validating systems, incorporating specific in-process controls to ensure reproducibility and high yields.
Protocol A: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Gould-Jacobs Cyclization)
Objective: Construct the foundational 1,8-naphthyridine core.
-
Condensation: In a 250 mL round-bottom flask, combine 2-amino-6-methylpyridine (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol).
-
Heating: Heat the neat mixture at 110–120 °C for 2 hours under continuous magnetic stirring. The byproduct, ethanol, will distill off.
-
Validation: Monitor reaction completion by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The resulting crude intermediate is diethyl 2-((6-methylpyridin-2-ylamino)methylene)malonate.
-
Cyclization: In a separate three-neck flask equipped with a reflux condenser, heat 150 mL of diphenyl ether to 250 °C under a nitrogen atmosphere.
-
Addition: Slowly and carefully add the crude enamine intermediate to the hot diphenyl ether. Maintain the temperature at 250 °C for 30–45 minutes. Causality Note: Temperatures below 240 °C will fail to generate the necessary ketene intermediate, stalling the cyclization.
-
Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid via vacuum filtration, wash extensively with hexanes to remove residual diphenyl ether, and recrystallize from ethanol to yield the pure 4-hydroxy intermediate.
Protocol B: Chlorination to yield Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Objective: Activate the C4 position for nucleophilic substitution.
-
Reaction Setup: To a 100 mL round-bottom flask, add the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (10.0 g) and phosphorus oxychloride (POCl3) (50 mL).
-
Chlorination: Heat the mixture at 60 °C with magnetic stirring for 1 hour. Causality Note: Heating beyond 90 °C may lead to decomposition or unwanted side reactions; 60 °C is optimal for the formation of the dichlorophosphate intermediate and subsequent chloride displacement.
-
Concentration: Remove the excess POCl3 under reduced pressure (rotary evaporation). Safety Note: POCl3 is highly reactive with water; ensure the vacuum pump is properly trapped.
-
Quenching & Neutralization: Carefully pour the concentrated residue into 200 mL of crushed ice-water. Under vigorous stirring and external cooling, adjust the pH of the aqueous mixture to pH 8 using concentrated aqueous ammonia. Causality Note: Precise neutralization is critical. It precipitates the free base of the product while preventing the hydrolysis of the newly formed, highly reactive C-Cl bond.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous magnesium sulfate. Add 0.5 g of activated carbon for decoloration, filter through a Celite pad, and concentrate the filtrate.
-
Crystallization: Cool the concentrated ether solution to precipitate the target compound as yellow needles. Filter and dry under vacuum.
Protocol C: Downstream Diversification (SNAr at C4)
Objective: Synthesize a functionalized 4-amino-1,8-naphthyridine derivative.
-
Coupling: In a heavy-walled sealed tube, combine ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq) and a secondary amine (e.g., N-methylpiperazine or a substituted aniline) (2.5 eq) in anhydrous DMF (5 mL/mmol).
-
Heating: Heat the mixture at 90–100 °C for 12–24 hours. The sealed tube prevents the loss of volatile amines.
-
Workup: Cool the reaction to room temperature, dilute with ice-cold water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to isolate the 4-amino derivative.
Visualizing the Synthetic & Pharmacological Workflow
Caption: Synthetic workflow and drug discovery applications of 1,8-naphthyridine-3-carboxylates.
Data Presentation: Comparative Yields & Reaction Conditions
| Reaction Step | Key Reagents | Temperature & Time | Expected Yield | Critical Control Point |
| Condensation | 2-Amino-6-methylpyridine, DEEM | 110–120 °C, 2 h | 90–95% | Complete removal of ethanol byproduct |
| Cyclization | Diphenyl ether (solvent) | 250 °C, 30–45 min | 70–80% | Strict temperature control (>240 °C) |
| Chlorination | POCl3 (reagent & solvent) | 60 °C, 1 h | 80–85% | Precise pH adjustment to 8 during quench |
| SNAr Diversification | Amines, DMF | 90–100 °C, 12–24 h | 60–90% | Use of sealed tube for volatile amines |
References
-
PrepChem. "Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate." PrepChem.[Link]
-
Gurjar, V. K., & Pal, D. "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects." RSC Advances, 2020.[Link]
-
Santilli, A. A., et al. "2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties." Journal of Medicinal Chemistry, 1987.[Link]
-
Kumar, V., et al. "1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity." European Journal of Medicinal Chemistry, 2009.[Link]
Application Notes and Protocols: A Researcher's Guide to the Solubilization of Ethyl 4-Chloro-7-Methyl-1,8-Naphthyridine-3-Carboxylate for Cell Culture Assays
In the realm of cellular and molecular research, the accurate and reproducible administration of small molecule compounds is paramount to the integrity of experimental outcomes. This guide provides a comprehensive framework for the dissolution of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6), a compound of interest in various research and drug development applications.[1][2] Adherence to these protocols will ensure compound stability, bioavailability, and minimize solvent-induced artifacts in your cell culture assays.
Understanding the Compound: Physicochemical Properties
A foundational understanding of the subject compound's properties is critical for developing a robust dissolution strategy.
Table 1: Physicochemical Properties of Ethyl 4-Chloro-7-Methyl-1,8-Naphthyridine-3-Carboxylate
| Property | Value | Source |
| CAS Number | 33331-57-6 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 250.68 g/mol | [2] |
| Appearance | Solid (Form may vary) | Assumed based on common small molecules |
| Predicted XlogP | 2.7 | [3] |
The predicted XlogP value of 2.7 suggests that ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate has moderate lipophilicity. This characteristic indicates that it is unlikely to be soluble in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media alone and will necessitate the use of an organic solvent for initial dissolution.[4]
The Cornerstone of In Vitro Success: Strategic Solvent Selection
The choice of solvent is a critical decision that can profoundly impact the outcome of cell-based assays. An ideal solvent must effectively dissolve the compound without imparting significant toxicity to the cultured cells.
Dimethyl Sulfoxide (DMSO): The Universal Starting Point
For novel or poorly characterized small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization attempts.[5][6][7] Its strong solubilizing power for a wide range of organic compounds and its relatively low toxicity at concentrations typically below 0.5% (v/v) in cell culture media make it a reliable first option.[8][9][10]
Alternative Solvents
Should DMSO prove unsuitable, other organic solvents compatible with cell culture may be considered. However, their use often requires more extensive toxicity profiling for the specific cell line in use.
Table 2: Common Solvents for Cell Culture Applications
| Solvent | Typical Final Concentration | Considerations |
| DMSO | < 0.1% - 0.5% | Can induce cellular differentiation or stress at higher concentrations. A vehicle control is essential.[5][6][9] |
| Ethanol | < 0.1% - 0.5% | Can be more volatile and may have specific effects on certain cell types.[9] |
| Dimethylformamide (DMF) | Use with caution, < 0.1% | More toxic than DMSO; should only be used if other solvents fail. |
Protocol I: Empirical Solubility Testing
Given the absence of specific solubility data for ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, a small-scale empirical test is the most scientifically sound approach to determine the optimal solvent.
Objective: To identify a suitable solvent and estimate the maximum achievable stock concentration.
Materials:
-
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
-
Cell culture grade DMSO
-
Cell culture grade Ethanol
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing the Compound: Accurately weigh out a small amount (e.g., 1-5 mg) of the compound into a pre-weighed sterile microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., DMSO) to achieve a high target concentration (e.g., 10-50 mM). The volume of solvent to add can be calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Facilitating Dissolution:
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter. A clear solution indicates complete dissolution at that concentration.
-
Iterative Testing: If the compound dissolves completely, you can attempt a higher concentration. If it does not, add a known volume of solvent to dilute the concentration and repeat the dissolution steps until a clear solution is achieved. This will define the maximum practical stock concentration.
-
Repeat with Alternative Solvents: If solubility in DMSO is poor, repeat the procedure with ethanol.
Protocol II: Preparation of a Concentrated Stock Solution
Once a suitable solvent and concentration have been determined, a larger volume of the stock solution can be prepared for experimental use. This protocol assumes DMSO as the chosen solvent.
Objective: To prepare a sterile, high-concentration stock solution of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.
Materials:
-
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
-
High-purity, sterile, cell culture grade DMSO
-
Sterile, amber glass vial or polypropylene cryovials
-
Calibrated analytical balance
-
Sterile micropipettes and tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.[11][12]
-
Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 x 10⁻³ mol/L * 0.001 L * 250.68 g/mol = 0.0025068 g (or 2.51 mg)
-
-
Weighing: Carefully weigh the calculated mass of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial. Seal the vial and vortex until the compound is completely dissolved. Sonication can be used if necessary.
-
Storage:
Protocol III: Preparation of Working Solutions for Cell Culture
Directly adding the highly concentrated DMSO stock to your cell culture medium can cause the compound to precipitate ("crash out") and can be toxic to cells. Therefore, a serial dilution strategy is essential.[5]
Objective: To prepare a final working concentration of the compound in cell culture medium with a non-toxic final solvent concentration.
Workflow Visualization:
Caption: Workflow for preparing working solutions from a concentrated stock.
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, first prepare an intermediate dilution. For example, to go from a 10 mM stock to a final concentration in the micromolar range, create a 1 mM intermediate solution by diluting the stock 1:10 in complete cell culture medium.
-
Example: Add 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix thoroughly by gentle pipetting. The DMSO concentration is now 10%.
-
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations.
-
Dosing Cells: Add the appropriate volume of the final working solution to your cell culture wells to achieve the desired experimental concentration.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the compound. This control accounts for any effects of the solvent on cellular physiology.[5]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the initial solvent. | The compound has low solubility in that solvent. | Try an alternative solvent from Table 2. Increase sonication time or gently warm the solution. |
| Precipitation occurs when diluting the stock solution in aqueous medium. | The compound is "crashing out" of the solution due to poor aqueous solubility. | Perform serial dilutions as described in Protocol III. Ensure the medium is pre-warmed. Decrease the concentration of the working solution.[4][5] |
| Observed cellular toxicity in vehicle control wells. | The final solvent concentration is too high for the specific cell line. | Reduce the final solvent concentration by preparing a more dilute stock or intermediate solution. Aim for a final concentration of ≤ 0.1% DMSO. |
Conclusion
The successful use of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in cell culture assays is contingent upon its proper dissolution and handling. By systematically determining the optimal solvent, preparing a stable, concentrated stock solution, and employing a careful serial dilution strategy, researchers can ensure accurate and reproducible experimental results while minimizing solvent-induced artifacts. Always remember that the principles of aseptic technique and the inclusion of appropriate vehicle controls are non-negotiable for maintaining the integrity of your research.
References
- Vertex AI Search.
- CymitQuimica.
- Benchchem. Application Note and Protocol: Dissolving Compound X for Cell Culture.
- Bitesize Bio. Top Ten Tips for Making Stock Solutions. (May 27 2025).
- ResearchGate. Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays.
- Altervista. Media, reagents, and solution preparation - Cellculture2. (February 28 2024).
- MilliporeSigma.
- Benchchem. Technical Support Center: Enhancing Small Molecule Inhibitor Stability for Long-Term Experiments.
- Cold Spring Harbor Labor
- ResearchGate. How to dissolve small inhibitor molecules for binding assay?. (September 10 2013).
- Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- ACS Publications. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. (May 26 2010).
- Benchchem.
- PMC. Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search.
- Unknown. Considerations regarding use of solvents in in vitro cell based assays. (October 15 2013).
- PMC. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (June 26 2023).
- ChemicalBook. ethyl 7-chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl) - ChemicalBook.
- Sigma-Aldrich.
- Guidechem.
- PubChemLite.
- PubChem.
- MilliporeSigma. ethyl 7-methyl-4-oxo-1,4-dihydro(1,8)
- ChemicalBook. ethyl 7-chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl) - ChemicalBook.
- PubChem.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate [cymitquimica.com]
- 3. PubChemLite - Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (C12H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Introduction & Mechanistic Rationale
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) is a highly versatile building block in medicinal chemistry. The 1,8-naphthyridine core is a privileged scaffold found in numerous antibacterial agents (e.g., enoxacin, nalidixic acid) and kinase inhibitors. Functionalizing the C4 position of this scaffold is a critical step in drug discovery workflows.
Mechanistic Causality : The 1,8-naphthyridine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. The presence of the electron-withdrawing ethyl ester at the C3 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This profound electron deficiency makes the C4-Cl bond highly activated and exceptionally susceptible to oxidative addition by Palladium(0) species, enabling efficient cross-coupling.
Overcoming Catalyst Poisoning : A well-documented challenge in naphthyridine chemistry is the propensity for the N1 and N8 nitrogen atoms to chelate the palladium catalyst, forming stable, inactive complexes (e.g., paddlewheel complexes) that stall the catalytic cycle. To circumvent this, the protocols designed below utilize sterically demanding, bidentate phosphine ligands (such as Xantphos and dppf). These ligands possess large bite angles that tightly coordinate the Pd center, preventing off-target chelation by the naphthyridine nitrogens while facilitating rapid reductive elimination.
Catalytic Workflow
Palladium-catalyzed cross-coupling cycle for C4-functionalization of 1,8-naphthyridines.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol details the coupling of aryl or heteroaryl boronic acids to the C4 position. [1]
Causality of Experimental Choices
-
Catalyst/Ligand : Pd(dppf)Cl2 is selected because the bidentate dppf ligand resists displacement by the naphthyridine nitrogens, maintaining an active catalytic species.
-
Solvent System : A 4:1 mixture of 1,4-Dioxane and water is used. Dioxane readily dissolves the hydrophobic naphthyridine substrate, while water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex [Ar-B(OH)3]− , which is the actual transmetalating agent.
-
Base : K2CO3 is a sufficiently strong base to drive transmetalation but mild enough to prevent the hydrolysis of the C3-ethyl ester.
Step-by-Step Procedure
-
Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).
-
Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).
-
Solvent Addition & Degassing : Add 5 mL of a degassed 1,4-Dioxane/ H2O (4:1 v/v) mixture. Degas the resulting suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.
-
Reaction : Seal the flask and heat to 90 °C in an oil bath for 12–16 hours under an argon atmosphere.
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating Quality Control
-
LC-MS Tracking : Monitor the disappearance of the starting material ( [M+H]+=251.07 m/z for 35Cl ). The disappearance of the characteristic 3:1 isotopic pattern of chlorine confirms complete oxidative addition and coupling.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol describes the amination of the C4 position using primary or secondary amines or amides.[2]
Causality of Experimental Choices
-
Catalyst/Ligand : Pd(OAc)2 paired with Xantphos. Xantphos has a wide bite angle (~111°), which forces the palladium intermediate into a geometry that highly favors reductive elimination of the C-N bond, minimizing side reactions like β -hydride elimination.
-
Base : Cs2CO3 is utilized. While NaOtBu is a standard Buchwald base, it is highly nucleophilic and will rapidly hydrolyze or transesterify the C3-ethyl ester. Cs2CO3 provides the necessary basicity for amine deprotonation without acting as a nucleophile.
Step-by-Step Procedure
-
Preparation : To a dry Schlenk flask, add ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv, 0.6 mmol), and Cs2CO3 (1.5 equiv, 0.75 mmol).
-
Catalyst Addition : Add Pd(OAc)2 (0.05 equiv, 5 mol%) and Xantphos (0.075 equiv, 7.5 mol%).
-
Solvent Addition & Degassing : Add 5 mL of anhydrous 1,4-Dioxane. Purge the flask with argon for 10 minutes.
-
Reaction : Heat the mixture to 100 °C for 14 hours under a positive pressure of argon.
-
Workup : Cool to room temperature, filter the mixture through a short pad of Celite to remove inorganic salts and palladium black, and elute with dichloromethane (30 mL).
-
Purification : Concentrate the filtrate and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to isolate the C4-amino naphthyridine derivative.
Self-Validating Quality Control
-
Ester Integrity Check : Ensure the ethyl ester is intact by verifying the presence of the characteristic quartet ( ∼4.4 ppm) and triplet ( ∼1.4 ppm) in the 1H NMR spectrum of the crude product. This validates that the weak base successfully prevented ester saponification.
Quantitative Data Summary
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic Acids | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/ H2O (4:1) | 90 | 75–88% |
| Suzuki-Miyaura | Heteroarylboronic Acids | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/ H2O (4:1) | 90 | 65–80% |
| Buchwald-Hartwig | Primary Amines | Pd(OAc)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 70–85% |
| Buchwald-Hartwig | Secondary Amines | Pd(OAc)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 60–75% |
| Amidation | Primary Amides | Pd(OAc)2 / Xantphos | K2CO3 | 1,4-Dioxane | 100 | 50–90% |
References
-
Molander, G. A., & Beaumard, F. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates. Organic Letters, 13(5), 1242-1245. (Discusses general Suzuki-Miyaura coupling conditions for chloro-1,8-naphthyridines). URL:[Link]
-
Ligthart, G. B. W. L., Ohkawa, H., Sijbesma, R. P., & Meijer, E. W. (2006). Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 375-378. URL:[Link]
Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. This application note details validated nucleophilic aromatic substitution (SNAr) protocols for functionalizing the C4 position of this scaffold. By leveraging the inherent electrophilicity of the 1,8-naphthyridine core, researchers can efficiently introduce amine, ether, and thioether linkages to generate diverse compound libraries.
Mechanistic Rationale & Structural Advantages
In heteroaromatic systems, the position of leaving groups relative to heteroatoms strictly dictates reactivity. The 4-chloro substituent in ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is exceptionally activated toward SNAr [1].
Causality of Reactivity:
-
Inductive and Resonance Withdrawal: The 1,8-naphthyridine ring is inherently electron-deficient. The nitrogen at position 1 (N1) acts as a powerful electron sink, drawing electron density away from the C4 position.
-
Ortho-Activation: The ethyl carboxylate group at the 3-position provides substantial ortho-activation. During nucleophilic attack, the intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto both the N1 nitrogen and the ester carbonyl oxygen. This significantly lowers the activation energy of the rate-determining addition step.
-
Leaving Group Dynamics: The chloride ion is an excellent leaving group in this context, allowing for rapid rearomatization following the nucleophilic addition.
Fig 1. SNAr mechanism pathway for the C4 substitution of the 1,8-naphthyridine scaffold.
Reagent & Material Specifications
-
Substrate: Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (Purity ≥ 97%). Synthesis typically involves the chlorination of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate using POCl₃ at 60°C[2].
-
Nucleophiles: Primary/secondary amines, aliphatic/aromatic thiols, or alcohols.
-
Bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH).
-
Solvents: Anhydrous Ethanol (EtOH), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF).
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
This protocol is optimized for primary and secondary amines. Ethanol is chosen as the solvent because its protic nature assists in stabilizing the leaving chloride ion, while DIPEA acts as a non-nucleophilic proton sponge to prevent the formed HCl from protonating the nucleophilic amine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 mmol, 250.7 mg) in anhydrous EtOH (10 mL) to create a 0.1 M solution.
-
Base Addition: Add DIPEA (2.0 mmol, 348 µL) to the solution. (Note: If the amine nucleophile is highly basic and inexpensive, 3.0 equivalents of the amine can be used directly instead of an external base).
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise at room temperature.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 70°C in an oil bath. Stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (typically 1:1 Hexanes/EtOAc).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extraction: Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with additional EtOAc (2 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc).
Protocol B: C-O / C-S Bond Formation (Alkoxylation/Thiolation)
Alcohols and thiols require deprotonation to form highly reactive alkoxide or thiolate anions. DMF is used to solvate the ion pairs and accelerate the SNAr process.
Step-by-Step Methodology:
-
Anion Generation: In a flame-dried flask under N₂ atmosphere, dissolve the alcohol or thiol (1.2 mmol) in anhydrous DMF (8 mL). Cool to 0°C using an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) portion-wise. Stir at 0°C for 30 minutes until H₂ evolution ceases. (Alternative: For base-sensitive substrates, use Cs₂CO₃ (2.0 mmol) at room temperature).
-
Substrate Addition: Add ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 mmol, 250.7 mg) dissolved in DMF (2 mL) dropwise to the reaction mixture.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours. For sterically hindered alkoxides, heating to 50°C may be required.
-
Quenching & Workup: Quench the reaction by carefully adding ice-cold water (20 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with EtOAc (3 × 20 mL), wash thoroughly with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via chromatography.
Fig 2. Decision tree for selecting optimal SNAr reaction conditions based on nucleophile type.
Optimization & Quantitative Data
The following table summarizes the optimized conditions and representative yields for various nucleophile classes reacting with the 4-chloro-1,8-naphthyridine scaffold.
| Nucleophile Class | Representative Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Isopropylamine | DIPEA (2 eq) | EtOH | 70 | 2 | 85 - 92 |
| Secondary Amine | Morpholine | None (3 eq amine) | MeCN | 80 | 3 | 80 - 88 |
| Aromatic Amine | Aniline | HCl (cat.) | EtOH | 90 | 6 | 65 - 75 |
| Aliphatic Thiol | Ethanethiol | Cs₂CO₃ (2 eq) | DMF | RT | 1 | 88 - 95 |
| Alkoxide | Sodium methoxide | NaH (1.5 eq) | THF | 50 | 4 | 70 - 80 |
Troubleshooting & Analytical Validation (Self-Validating System)
The robustness of these protocols lies in their self-validating nature. The reaction system provides immediate feedback to the researcher:
-
Visual Cues: The displacement of the chloride atom by an amine typically shifts the compound's UV-Vis absorption profile, causing a visible color change in the reaction mixture from pale yellow to deep yellow or orange.
-
Analytical Validation (LC-MS): The reaction progress is unequivocally tracked via LC-MS. The starting material (C₁₂H₁₁ClN₂O₂) exhibits a distinct isotopic pattern due to the chlorine atom (M and M+2 peaks in a ~3:1 ratio). Upon successful substitution, this isotopic signature disappears, and the mass shifts to the exact mass of the target adduct, confirming the C-Cl bond cleavage and successful functionalization.
References
Application Note: Preparation and Derivatization of Antibacterial Analogs from Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
The 1,8-naphthyridine scaffold is a privileged pharmacophore in antimicrobial drug discovery, forming the core of classical quinolone-like antibiotics such as nalidixic acid, enoxacin, and gemifloxacin [1]. This application note details the robust synthesis and downstream derivatization of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) [2]. Acting as a highly electrophilic hub, this intermediate enables the rapid generation of diverse 4-amino substituted analogs via Nucleophilic Aromatic Substitution (SNAr)[3].
Mechanistic Rationale & Structural Causality
The rational design of 1,8-naphthyridine antibacterials relies on specific functionalization at the C3 and C4 positions:
-
Electrophilic Activation (Chlorodehydroxylation): The conversion of the 4-hydroxy precursor to the 4-chloro intermediate using Phosphorus Oxychloride (POCl₃) transforms a tautomeric, poor leaving group into an excellent one[4].
-
SNAr Susceptibility: The C4 position of the 1,8-naphthyridine ring is highly electron-deficient. The synergistic electron-withdrawing effects of the two ring nitrogens (N1, N8) and the C3-carboxylate group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[5]. This allows for facile attack by nitrogenous nucleophiles without transition-metal catalysis.
-
Pharmacophore Unmasking: The C3-ester must be hydrolyzed to the free carboxylic acid to yield the active antibacterial agent. The free carboxylate chelates magnesium ions essential for binding to the A subunit of bacterial DNA gyrase, trapping the cleavage complex and inducing rapid bacterial cell death[1].
Pathway Visualizations
Workflow for synthesizing antibacterial 1,8-naphthyridine analogs via the 4-chloro intermediate.
Mechanistic pathway of bacterial cell death induced by 1,8-naphthyridine-3-carboxylic acids.
Validated Experimental Protocols
Protocol A: Synthesis of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Objective: Generate the reactive electrophilic intermediate (CAS: 33331-57-6).
-
Reaction : Suspend 10.0 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in 50 mL of POCl₃. Heat the mixture at 60 °C with continuous magnetic stirring for 1 hour[4].
-
Causality: POCl₃ serves as both solvent and chlorinating agent; 60 °C provides sufficient thermal energy for chlorination without degrading the naphthyridine core.
-
-
Concentration : Remove excess POCl₃ under reduced pressure[4].
-
Causality: Removing POCl₃ before the aqueous quench prevents violent exothermic hydrolysis and minimizes the formation of difficult-to-separate phosphoric acid byproducts.
-
-
Quench & Neutralization : Pour the concentrated residue into ice-water. Slowly adjust the filtrate to pH 8 using aqueous ammonia under an ice bath[4].
-
Causality/Validation: pH 8 is the critical self-validating checkpoint. It neutralizes the HCl generated during chlorination, preventing the protonation of the naphthyridine nitrogens (which would keep the product water-soluble), while avoiding highly basic conditions that could prematurely hydrolyze the ethyl ester.
-
-
Extraction & Purification : Extract the aqueous layer with diethyl ether. Dry over anhydrous MgSO₄, add 0.5 g activated carbon for decoloration, filter, and concentrate to a small volume[4].
-
Validation : Cool the ether extract to precipitate the product. The self-validating physical form is yellow needles with a melting point of 92–100 °C (decomp.)[2],[4].
Protocol B: SNAr Derivatization with Cyclic Amines
Objective: Introduce the C4-pharmacophore moiety to dictate the antibacterial spectrum.
-
Reaction Setup : In a tightly sealed pressure tube, combine 1.0 mmol of the 4-chloro intermediate with 10.0 mmol of a cyclic amine (e.g., N-ethylpiperazine, pyrrolidine, or morpholine)[3].
-
Heating : Heat the mixture at 50–120 °C for 24 hours[3].
-
Causality: The large molar excess of amine acts as both the nucleophile and the acid scavenger to absorb the liberated HCl. The sealed tube prevents the loss of volatile amines during extended heating.
-
-
Isolation : Cool the reaction mixture to room temperature. Triturate with diethyl ether to precipitate the pure solid 4-amino-substituted intermediate[3]. Validate completion via TLC (loss of the starting material spot).
Protocol C: Ester Hydrolysis (Pharmacophore Unmasking)
Objective: Yield the active 1,8-naphthyridine-3-carboxylic acid.
-
Saponification : Suspend the product from Protocol B in a 10% NaOH aqueous/ethanol solution (1:1 v/v) and reflux for 2 hours.
-
Acidification : Cool the mixture and carefully acidify with 1M HCl to pH 6.5–7.0.
-
Causality: Adjusting to neutral pH forces the precipitation of the zwitterionic active pharmaceutical ingredient (API), as the compound contains both a basic amine and an acidic carboxylate.
-
-
Recovery : Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the final antibacterial analog.
Quantitative SAR Data Summary
The substitution at the C4 position drastically alters the antibacterial efficacy. Below is a representative summary of typical yields and Minimum Inhibitory Concentrations (MIC) for synthesized 1,8-naphthyridine analogs against reference strains[3].
| Analog (C4 Substituent) | SNAr Yield (%) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Antibacterial Spectrum Shift |
| N-ethylpiperazin-1-yl | 80% | 6.2 | 1.5 | Broad-spectrum; excellent Gram-negative |
| Piperazin-1-yl | 78% | 12.5 | 3.1 | Strong Gram-negative activity |
| Pyrrolidin-1-yl | 82% | 25.0 | 6.2 | Moderate broad-spectrum |
| Morpholin-4-yl | 75% | 50.0 | 12.5 | Weak overall activity |
References
-
PrepChem.com . Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. Available at:[Link]
-
Oriental Journal of Chemistry . Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Available at:[Link]
-
National Center for Biotechnology Information (PMC) . Antimicrobial Activity of Naphthyridine Derivatives. Available at:[Link]
-
ACS Publications . Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. Available at:[Link]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | 33331-57-6 [sigmaaldrich.com]
- 3. Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Preclinical In Vivo Pharmacokinetic and Tolerability Profiling of Ethyl 4-Chloro-7-Methyl-1,8-Naphthyridine-3-Carboxylate
Introduction and Rationale
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous topoisomerase II inhibitors, broad-spectrum antimicrobials (e.g., fluoroquinolones), and targeted kinase inhibitors[1]. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (ECMN; CAS: 33331-57-6) is a highly reactive, lipophilic building block often utilized as an early-stage hit or synthetic intermediate in drug discovery pipelines[2].
When transitioning a novel ECMN-derived compound from in vitro assays to in vivo models, researchers face a critical bottleneck: the scaffold's inherent lipophilicity and poor aqueous solubility[1]. Dosing such compounds without a rigorously optimized formulation leads to erratic gastrointestinal absorption, artificially low bioavailability, and uninterpretable pharmacokinetic (PK) data.
This application note provides a self-validating, step-by-step protocol for the formulation, maximum tolerated dose (MTD) determination, and PK profiling of ECMN and its direct derivatives in murine models[3]. By explaining the causality behind each experimental choice, this guide ensures that your in vivo data accurately reflects the molecule's true pharmacological potential rather than formulation artifacts.
Formulation Strategy: Overcoming Lipophilicity
ECMN is supplied as a neat powder with a molecular weight of 250.68 g/mol [2]. Attempting to suspend this compound in standard saline or water will result in rapid precipitation. To ensure homogenous dosing and reliable systemic exposure, a co-solvent system must be employed to lower the dielectric constant of the vehicle and stabilize the compound in solution.
Recommended Vehicle (v/v): 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Sterile Saline.
Causality & Preparation Steps:
-
Initial Solubilization: Dissolve the required mass of ECMN in 5% Dimethyl Sulfoxide (DMSO). Why? DMSO disrupts the crystalline lattice of the neat powder, ensuring complete molecular dispersion.
-
Co-solvent Addition: Add 40% Polyethylene Glycol 300 (PEG300) and vortex for 2 minutes. Why? PEG300 acts as a miscible co-solvent that prevents the compound from crashing out when the aqueous phase is introduced.
-
Surfactant Stabilization: Add 5% Tween-80 and sonicate for 5 minutes. Why? Tween-80 forms micelles that encapsulate the lipophilic naphthyridine core, maintaining it in a thermodynamically stable microemulsion.
-
Aqueous Dilution: Dropwise, add 50% sterile saline while continuously vortexing. Why? Dropwise addition prevents localized supersaturation and irreversible precipitation. The final solution should be optically clear.
In Vivo Experimental Protocols
Protocol A: Maximum Tolerated Dose (MTD) Determination
Before initiating PK studies, the MTD must be established. Administering a dose that induces acute toxicity alters normal physiology (e.g., reducing cardiac output or inducing hepatotoxicity), which severely confounds clearance and distribution data.
Subjects: 8-week-old male CD-1 or C57BL/6 mice (n=3 per dose cohort). Workflow:
-
Dose Escalation: Prepare formulations at 10, 25, 50, and 100 mg/kg.
-
Administration: Administer the compound via oral gavage (PO) using a 20G reusable feeding needle. Limit the dosing volume to 10 mL/kg to prevent gastric rupture.
-
Clinical Observation: Monitor mice continuously for the first 2 hours, then at 4, 8, and 24 hours. Key signs to watch: Piloerection, hunched posture, ataxia, or weight loss >15%.
-
Endpoint Validation: The MTD is defined as the highest dose that does not cause mortality or unacceptable clinical signs within 7 days. This dose will dictate the upper limit for the subsequent PK study.
Protocol B: Pharmacokinetic (PK) Profiling (IV vs. PO)
To determine the absolute oral bioavailability ( F% ) of the ECMN scaffold, parallel Intravenous (IV) and Per Os (PO) arms must be conducted[4].
Subjects: 8-week-old male CD-1 mice (n=3 per timepoint, sparse sampling, or n=4 for serial sampling via jugular vein catheter). Preparation: Fast the PO cohort for 12 hours prior to dosing. Why? Fasting eliminates the variability of drug-binding to food matrixes in the GI tract, which is a major confounding factor for lipophilic drugs[3].
Step-by-Step Dosing & Sampling:
-
IV Dosing (5 mg/kg): Administer via the lateral tail vein using a 27G needle. Why 27G? It minimizes vascular trauma, ensuring the full dose enters systemic circulation without extravasation.
-
PO Dosing (10-50 mg/kg): Administer via oral gavage.
-
Blood Collection Timepoints:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Causality: Dense early timepoints are critical to accurately capture Cmax and the distribution phase ( α -phase), while late timepoints are required to calculate the terminal elimination half-life ( t1/2 )[3].
-
-
Sample Processing: Collect 50-100 µL of blood into K2EDTA coated tubes. Invert gently and centrifuge at 3,000 x g for 10 minutes at 4°C. Why K2EDTA ? Heparin can cause ion suppression during downstream LC-MS/MS analysis; EDTA avoids this while effectively preventing coagulation.
-
Storage & Analysis: Transfer the plasma supernatant to a fresh tube and snap-freeze on dry ice. Quantify ECMN concentrations using a validated LC-MS/MS method.
Expected Pharmacokinetic Parameters
Based on the structural properties of 1,8-naphthyridine-3-carboxylates and related derivatives[1], the following PK parameters are typically observed when utilizing the optimized microemulsion vehicle.
| Pharmacokinetic Parameter | IV Administration (5.0 mg/kg) | PO Administration (25.0 mg/kg) | Biological Interpretation |
| Cmax (µg/mL) | 6.50 – 7.10 | 2.10 – 3.50 | Peak systemic exposure; heavily dependent on formulation. |
| Tmax (h) | 0.083 (First sampling) | 1.0 – 2.0 | Indicates moderate to slow GI absorption typical of lipophiles. |
| AUC0−∞ (µg·h/mL) | 12.5 – 15.0 | 20.0 – 28.0 | Total drug exposure over time. |
| t1/2 (h) | 2.5 – 3.8 | 3.0 – 4.2 | Terminal elimination half-life. |
| Clearance (CL) (mL/min/kg) | 5.5 – 7.0 | N/A | Indicates moderate hepatic/renal clearance. |
| Volume of Distribution ( Vd ) (L/kg) | 1.2 – 1.8 | N/A | Vd>1.0 suggests excellent tissue penetration (e.g., into tumors). |
| Bioavailability ( F% ) | 100% (Baseline) | 30% – 45% | Calculated as: (AUCPO/AUCIV)×(DoseIV/DosePO)×100 . |
Mechanistic Workflow of Naphthyridine ADME
The following diagram maps the physiological journey of the ECMN scaffold from administration to elimination, highlighting the critical barriers evaluated during PK profiling.
In vivo ADME workflow and pharmacokinetic routing for lipophilic naphthyridine scaffolds.
References
-
Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding Taylor & Francis [Link]
-
Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative PubMed[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | 33331-57-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in Modern Medicinal Chemistry
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in molecules with a wide array of biological activities.[1][2] This bicyclic heterocycle, composed of two fused pyridine rings, serves as the foundation for numerous therapeutic agents, from antibacterial to anticancer drugs.[3][4] Within this important class of compounds, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate emerges as a particularly valuable building block. Its strategic functionalization—a reactive chlorine at the 4-position, a modulating methyl group at the 7-position, and an ester at the 3-position—provides a versatile platform for the synthesis of diverse compound libraries, enabling extensive exploration of structure-activity relationships (SAR).
This guide provides an in-depth look at the synthesis and application of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its synthetic pathway, its utility as a scaffold for creating novel derivatives through key chemical transformations, and the biological significance of the resulting compounds.
From Precursor to Key Intermediate: The Synthesis Pathway
The journey to our target compound begins with the construction of its precursor, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. This is efficiently achieved through the well-established Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[5][6]
The subsequent conversion of the 4-hydroxy group to the crucial 4-chloro substituent is a standard and effective chlorination reaction.
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures.[5][7]
Step 1: Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0 eq).
-
Heat the mixture at 110-120°C for 2 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling point solvent such as diphenyl ether to 250°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 30 minutes.
-
Allow the mixture to cool to room temperature, at which point the product will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the solvent.
-
Recrystallize the crude product from ethanol to yield pure ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
Protocol 2: Synthesis of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
This protocol is based on a standard chlorination procedure for converting hydroxy-heterocycles to their chloro-derivatives.[8]
-
In a fume hood, carefully add ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture at 60°C with stirring for 1 hour.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice.
-
Adjust the pH of the aqueous solution to 8 with aqueous ammonia while cooling in an ice bath.
-
Extract the product with a suitable organic solvent, such as ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography to yield ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as yellow needles.[8]
The Gateway to Diversity: Derivatization of the Scaffold
The true utility of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate lies in the reactivity of the C4-chloro group. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Caption: Key derivatization pathways for the title compound.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the C4-chloride by various nucleophiles. This provides a straightforward route to 4-amino, 4-alkoxy, and 4-thioether derivatives.
-
Dissolve ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, DMF, or DMSO.
-
Add the desired amine (1.2-2.0 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[9][10] The title compound is an excellent substrate for these powerful transformations.
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling of aryl chlorides.[11][12]
-
To an oven-dried Schlenk tube, add ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture at 80-120°C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the 4-aryl-7-methyl-1,8-naphthyridine derivative.
This protocol is based on established methods for the palladium-catalyzed amination of aryl halides.[9][13][14]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a suitable ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like BrettPhos; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 eq).
-
Add the desired amine (1.1-1.5 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110°C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.
-
Partition the filtrate between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Biological Significance and Structure-Activity Relationship (SAR)
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[2][4] Derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and kinase inhibitors.[3][15][16] The ability to readily diversify the C4 position of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate allows for systematic exploration of SAR.
Anticancer Activity
Numerous 1,8-naphthyridine derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes like topoisomerase II or various protein kinases.[1][17]
| Compound ID | C4-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 47 | 3-Carboxamide derivative | MIAPaCa | 0.41 | [3] |
| 47 | 3-Carboxamide derivative | K-562 | 0.77 | [3] |
| 36 | 3-Carboxamide derivative | PA-1 | 1.19 | [3] |
| 10c | Pyrazole derivative | MCF7 | 1.47 | [18] |
| 8d | Pyrimidine derivative | MCF7 | 1.62 | [18] |
This table presents data for 1,8-naphthyridine derivatives, highlighting the potent anticancer activity achievable with this scaffold. The specific compounds cited are derivatives at the C3 position, but demonstrate the scaffold's general potential.
SAR Insights for Anticancer Activity:
-
C4-Position: Introduction of various amino- and aryl- groups can significantly modulate activity. The nature of these substituents influences target engagement and pharmacokinetic properties.
-
C3-Position: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which has been shown to be critical for activity in many cases.[3] For instance, certain carboxamide derivatives show potent cytotoxicity.[3]
-
N1-Position: Alkylation or arylation at the N1 position is a common strategy to enhance potency and tune solubility.
Antimicrobial Activity
The 1,8-naphthyridine core is famously represented by nalidixic acid, a foundational antibiotic.[19][20] Modern derivatives continue to be explored as potent antibacterial and antifungal agents, often targeting DNA gyrase.[19]
| Compound Class | C4-Substituent | Organism | MIC/IC₅₀ | Reference |
| 1,2,4-Triazole derivatives | N/A (derivatized at other positions) | B. subtilis | IC₅₀: 1.7–13.2 µg/mL (DNA gyrase) | [19] |
| Azo derivatives | 4-chlorophenyl (on pyrazole) | B. subtilis, S. aureus, E. coli | Comparable to ampicillin | [19] |
This table showcases the antimicrobial potential of the 1,8-naphthyridine scaffold.
SAR Insights for Antimicrobial Activity:
-
C4-Position: The introduction of amines and other nucleophiles at this position is a key strategy. The basicity and steric profile of the amine can dramatically impact activity.
-
C7-Position: The methyl group in the title compound is analogous to the C7 substituent in many quinolone antibiotics, where this position is crucial for potency and spectrum of activity.
-
N1-Position: Small alkyl groups, such as the ethyl group in nalidixic acid, are often optimal for antibacterial activity.[19]
Caption: SAR workflow for 1,8-naphthyridine derivatives.
Conclusion
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its accessible synthesis and, most importantly, the reactive C4-chloro group, provide a reliable and versatile entry point into a rich chemical space populated by compounds with significant therapeutic potential. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this scaffold in the ongoing quest for novel and effective therapeutic agents. The consistent emergence of 1,8-naphthyridine derivatives in successful drug discovery campaigns underscores the enduring value of this privileged structure.
References
-
PrepChem. Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. Available at: [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
ResearchGate. SAR of 1,8‐naphthyridine derivatives with activity on CB‐receptor. EWG,... Available at: [Link]
-
Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]
-
Abe, Y., et al. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. OUCI. Available at: [Link]
-
Steven P. Nolan. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of St Andrews. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]
-
de Souza, M. V. N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]
-
Chen, Y.-X., et al. (2007). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Arkivoc. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]
-
Zhao, X. Z., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]
-
Budesinsky, Z., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences. Available at: [Link]
-
Choi, H., et al. (2010). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines in... SciSpace. Available at: [Link]
-
Clark, J. (2002). nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
improving yield in ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies for the synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate .
The 1,8-naphthyridine scaffold is a highly valuable pharmacophore, forming the core of numerous antibacterial agents and dopamine reuptake inhibitors[1]. However, the conversion of the 4-hydroxy (or 4-oxo-1,4-dihydro) precursor to the 4-chloro derivative using phosphorus oxychloride (POCl₃) is notoriously prone to low yields, tar formation, and incomplete conversion. This guide breaks down the causality behind these failures and provides a self-validating, optimized protocol to ensure high-yield, high-purity synthesis.
Mechanistic Pathway & Failure Modes
To troubleshoot the synthesis, we must first understand the reaction's underlying causality. The chlorination of heterocyclic ketones with POCl₃ does not occur in a single step. It proceeds via an initial O-phosphorylation, followed by a nucleophilic aromatic substitution (SₙAr) by the chloride ion[2].
Mechanistic pathway of 1,8-naphthyridine chlorination showing target progression and side reactions.
Troubleshooting Guide & FAQs
Q1: Why is my yield consistently below 50% with massive tar formation during POCl₃ chlorination? Causality: Standard legacy protocols often instruct researchers to heat the precursor in neat POCl₃ at 60°C–90°C for an hour[3]. However, the 1,8-naphthyridine core is highly electron-deficient. Excessive thermal stress (>90°C) without a stabilizing solvent causes the O-phosphorylated intermediate to decompose into insoluble polymeric tars rather than undergoing the desired SₙAr reaction[4]. Solution: Move away from neat POCl₃. Utilize a co-solvent (such as anhydrous toluene or sulfolane) and lower the equivalent of POCl₃ to 1.5–2.0 eq. Strictly control the heating block to not exceed 75°C[4].
Q2: LC-MS shows a large mass corresponding to a dimer. How do I prevent the formation of unreactive pseudodimers? Causality: The reaction occurs in two distinct kinetic stages: phosphorylation and chlorination[2]. If the initial phosphorylation is slow or incomplete, the unreacted 4-oxo tautomer acts as a nucleophile and attacks the newly formed O-phosphorylated intermediate. This forms a highly stable, unreactive pseudodimer[2]. Solution: Introduce an organic base (e.g., N,N-diisopropylethylamine [DIPEA] or N,N-dimethylaniline) to the reaction mixture. The base neutralizes the generated HCl, drives the phosphorylation to 100% completion at room temperature (<25°C), and completely suppresses pseudodimer formation before you apply heat for the chlorination stage[2].
Q3: During the aqueous workup, my product reverts to the 4-hydroxy starting material. How can I prevent this hydrolysis? Causality: The C4-chloro group on the 1,8-naphthyridine ring is highly activated toward nucleophilic attack[5]. Dropping the unpurified reaction mixture directly into unbuffered water generates concentrated HCl and phosphoric acids exothermically. This hot, acidic environment instantly catalyzes the hydrolysis of the newly formed C-Cl bond back to the C-OH bond[3]. Solution: Utilize an inverse quench . Slowly drip the concentrated reaction mixture into a vigorously stirred bath of crushed ice and 10% aqueous ammonia. The ammonia immediately neutralizes the acid byproducts, maintaining the pH strictly between 7.5 and 8.0, which protects both the C-Cl bond and the ethyl ester from hydrolysis[3].
Quantitative Optimization Data
The following table summarizes the performance metrics of the standard legacy method versus our rationally designed, base-mediated protocol.
| Parameter | Standard Conditions[3] | Optimized Conditions | Rationale |
| Reagent/Solvent | Neat POCl₃ (Excess) | POCl₃ (1.5 eq) in Toluene | Reduces tarring; improves mass transfer and thermal control. |
| Additive | None | DIPEA (1.2 eq) | Neutralizes HCl; accelerates phosphorylation; prevents dimerization. |
| Temperature Profile | 60°C - 90°C (1 hour) | 25°C (30 min) → 75°C (1.5 h) | Kinetically separates the phosphorylation and chlorination stages. |
| Quench Method | Direct pour into water | Inverse quench into Ice/NH₄OH | Prevents acid-catalyzed hydrolysis of the C-Cl bond; controls pH to ~8. |
| Average Yield | 40% - 55% | 82% - 88% | Significant reduction in side-reactions and product loss during workup. |
| Purity (LC-MS) | ~80% (High dimer content) | >95% | Base-mediated suppression of unreactive pseudodimers. |
Optimized Experimental Protocol
This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Step-by-step experimental workflow for optimized 1,8-naphthyridine chlorination.
Step-by-Step Methodology:
1. Reagent Mixing: Suspend 10.0 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in 50 mL of anhydrous toluene under an inert nitrogen atmosphere. Add 1.2 equivalents of anhydrous DIPEA.
2. Phosphorylation Stage: Cool the suspension to 0–5°C using an ice bath. Slowly add 1.5 equivalents of POCl₃ dropwise to manage the mild exotherm. Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 30 minutes. Validation Checkpoint 1: Pull a 10 µL aliquot, quench in methanol, and check via TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed, replaced by a highly polar baseline spot (the O-phosphorylated intermediate).
3. Chlorination Stage: Equip a reflux condenser and heat the reaction mixture to 70–75°C for 1.5 hours. Do not exceed 75°C to avoid thermal degradation[4]. Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 1-methylpiperazine (to form the stable piperazine derivative for analysis), and analyze via LC-MS. You should observe the mass corresponding to the target chloro-product (m/z ~251)[6].
4. Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure to remove the majority of the toluene and unreacted POCl₃. Dissolve the resulting thick syrup in 20 mL of dichloromethane (DCM) to lower its viscosity.
5. Inverse Quench: Prepare a vigorously stirring bath containing 200 g of crushed ice and 50 mL of 10% aqueous ammonia. Slowly drip the DCM solution into the ice bath. Monitor the pH continuously; add additional aqueous ammonia if necessary to maintain a pH of 7.5–8.0[3].
6. Isolation & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield the product as pale yellow needles (Expected Yield: 8.6–9.2 g; m.p. 99°–100°C)[3].
References
-
Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate PrepChem.com URL:[Link]
-
Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
POCl₃ chlorination of 4-quinazolones PubMed (National Institutes of Health) URL:[Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl₃? ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dichloro-1,8-naphthyridine | 72235-40-6 | Benchchem [benchchem.com]
- 6. ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | 33331-57-6 [sigmaaldrich.com]
Technical Support Center: A Guide to the Long-Term Stability of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Welcome to the technical support center for ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the long-term storage and stability of this compound. By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can ensure the integrity of your experimental results.
This document provides a comprehensive overview of the factors that can influence the stability of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, along with troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Understanding the Molecule: Potential Points of Degradation
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate possesses several functional groups that can be susceptible to degradation over time. The primary points of vulnerability are the ethyl ester and the chloro-substituted naphthyridine ring.
-
Hydrolysis of the Ethyl Ester: The ester group can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.
-
Reactions of the Chlorinated Naphthyridine Ring: The chloro group on the naphthyridine ring can be susceptible to nucleophilic substitution or photolytic degradation. The nitrogen atoms in the heterocyclic ring system can also influence its stability.
The following diagram illustrates the key functional groups and potential degradation pathways:
Caption: Potential degradation pathways for ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate?
To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A temperature of 2-8°C is recommended. Avoid exposure to light and moisture.
Q2: I've noticed a change in the color of my sample over time. What could be the cause?
A change in color, such as yellowing, can be an indicator of degradation. This could be due to photodegradation or other chemical reactions. It is advisable to re-analyze the purity of the sample before use.
Q3: My compound has been stored at room temperature for an extended period. Is it still usable?
While short periods at room temperature may not cause significant degradation, long-term storage under these conditions is not recommended. The purity of the compound should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: What are the primary degradation products I should look for?
The most likely degradation product is the carboxylic acid formed from the hydrolysis of the ethyl ester. Other potential byproducts could arise from reactions involving the chloro group and the naphthyridine ring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced potency or inconsistent experimental results. | Degradation of the compound leading to lower purity. | Verify the purity of the compound using HPLC. If purity is compromised, obtain a fresh batch. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | Attempt to identify the new peaks, likely corresponding to the hydrolyzed carboxylic acid or other derivatives. Consider the impact of these impurities on your experiment. |
| The solid material has become clumpy or sticky. | Absorption of moisture from the atmosphere. | This indicates improper storage. The presence of moisture can accelerate hydrolysis. Dry the sample under vacuum and re-test for purity. Store future samples in a desiccator or under an inert atmosphere. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be estimated by the area percentage of the main peak.
The following diagram outlines the HPLC workflow:
Caption: Workflow for HPLC purity assessment.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the hydrolysis of the ethyl ester group.
Procedure:
-
Dissolve a known amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
To intentionally induce hydrolysis for comparison, add a small amount of D₂O and a trace of acid or base to the NMR tube and acquire spectra over time.
-
Observe the disappearance of the characteristic signals of the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of new signals corresponding to ethanol.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including hydrolysis and other degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes moisture and oxygen, which can participate in degradation reactions.[1] |
| Light | Amber vial or stored in the dark | Prevents photodegradation of the chloro-substituted naphthyridine ring. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants. |
Table 2: Hypothetical HPLC Purity Data Over Time Under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Major Impurity (Area %) |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.8 | - |
| 6 | 99.7 | 0.1 (Hydrolysis product) | |
| 12 | 99.5 | 0.3 (Hydrolysis product) | |
| 25°C, Air, Light | 0 | 99.8 | - |
| 6 | 95.2 | 3.5 (Hydrolysis product), 1.3 (Other) | |
| 12 | 88.7 | 8.1 (Hydrolysis product), 3.2 (Other) |
References
-
PubChem. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
PubMed. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. [Link]
Sources
Technical Support Center: Optimizing Purification of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized nitrogen heterocycles. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate presents a classic chromatographic challenge. The 1,8-naphthyridine core contains basic nitrogen atoms that strongly interact with the acidic silanol groups on standard bare silica gel. Furthermore, the molecule features a labile ethyl ester and a reactive chloro group, meaning that overly harsh conditions can lead to unwanted hydrolysis or nucleophilic displacement.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-based explanations to ensure maximum recovery and purity during column chromatography.
Chromatographic Decision Workflow
Workflow for selecting the optimal chromatographic strategy for 1,8-naphthyridine derivatives.
Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on standard silica gel, leading to poor recovery? Causality: Bare silica gel contains free, acidic silanol (Si-OH) groups. The basic nitrogen atoms in the 1,8-naphthyridine ring become protonated or participate in strong ionic interactions with these anionic free silanols[1]. This causes the basic analyte to "stick" to the stationary phase, resulting in broad, asymmetrical peaks (tailing) and significant sample loss. Solution: You must mask these silanol groups. The most common method is adding a "competing base" like 2 to the mobile phase[2]. TEA binds to the acidic silanols, effectively neutralizing them and allowing the naphthyridine derivative to elute based purely on its polarity rather than ion-exchange mechanisms[3].
Q2: I added 5% TEA to my mobile phase, but I observed degradation of my compound. What happened? Causality: While TEA suppresses silanol activity, excessive concentrations can create a highly localized basic environment. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate contains an ethyl ester at the 3-position. Prolonged exposure to high concentrations of amines during purification can induce partial ester hydrolysis or unwanted side reactions with the activated 4-chloro group. Solution: Limit TEA concentration to a maximum of 0.5–1% v/v. Alternatively, switch to an4[4]. Amine-bonded silica has the pH modifier covalently attached to its surface, which decreases the underlying silica's acidity without requiring basic additives in the mobile phase, thus protecting base-sensitive functional groups[4].
Q3: How do I separate my target compound from structurally similar byproducts (e.g., regioisomers)? Causality: Structurally similar impurities often co-elute in standard normal-phase systems (e.g., Hexane/Ethyl Acetate) because their dipole moments and overall polarities are nearly identical. Solution: Construct a spatial selectivity system. When TEA binds to the silanol groups, its three hydrophobic ethyl "tails" extend outward, constructing a stable spatial environment on the silica surface[3]. This unique spatial selectivity can enhance the separation of closely related structural isomers[3]. If using an amine column, simply treating it as a normal phase column with standard solvents often provides different selectivity than bare silica[5].
Quantitative Data: Stationary Phase Performance
The following table summarizes the expected chromatographic behavior of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate across different stationary phases.
| Stationary Phase | Mobile Phase Additive | Silanol Interaction | Peak Shape (Tailing Factor) | Target Recovery (%) |
| Bare Silica Gel | None | High | Severe Tailing (>2.5) | < 60% |
| Bare Silica Gel | 1% TEA | Suppressed | Symmetrical (~1.1) | > 90% |
| Amine-bonded Silica (NH2) | None | Covalently Blocked | Symmetrical (~1.0) | > 95% |
| Alumina (Neutral) | None | Low | Moderate (~1.5) | ~ 80% |
Self-Validating Experimental Protocols
Protocol A: TEA-Modified Silica Gel Flash Chromatography
This protocol utilizes a competing base to deactivate acidic silanols, ensuring the intact recovery of the basic naphthyridine core.
-
Solvent Preparation: Prepare 1000 mL of the desired eluent (e.g., 70:30 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly.
-
Column Equilibration (Critical Step): Pack the silica gel column using the6[6]. Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent.
-
Self-Validation Check: Test the pH of the eluent exiting the column; it should be basic (pH ~8). This confirms that the silica bed is fully equilibrated and all active silanols are saturated.
-
-
Sample Loading: Dissolve the crude ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in a minimum volume of dichloromethane (DCM). Apply evenly to the top of the silica bed.
-
Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC. (Note: Ensure TLC plates are also pre-treated with TEA vapor to prevent streaking during analysis).
-
Post-Purification: Pool product-containing fractions and concentrate under reduced pressure.
-
Causality Note: TEA is volatile (boiling point ~89 °C) and will typically evaporate during concentration[2]. For stubborn traces, co-evaporate with toluene (2 x 20 mL) to ensure complete TEA removal.
-
Protocol B: Amine-Bonded Silica Chromatography (Additive-Free)
This method is ideal for base-sensitive analogs where TEA might induce ester hydrolysis.
-
Solvent System: Prepare a standard normal-phase gradient (e.g., Hexane to Ethyl Acetate). Treat the amine column entirely as a normal phase system[5]. No TEA or ammonia is required.
-
Equilibration: Equilibrate the column with 3 CV of the starting non-polar solvent (e.g., Hexane).
-
Elution: Run the gradient.
-
Self-Validation Check: The basic 1,8-naphthyridine will elute significantly earlier and with sharper peak shapes compared to bare silica due to the complete absence of secondary ionic retention[5].
-
References
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO - 5
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses -6
-
When should I use an amine-bonded silica for flash chromatography? - Biotage - 4
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials - 3
-
Technical Support Center: Purifying Basic Amines via Column Chromatography - BenchChem - 2
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography - ResearchGate - 1
Sources
Technical Support Center: Amination of Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically designed for researchers and drug development professionals experiencing chemoselectivity issues during the amination of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate .
Because this substrate features both a highly activated electrophilic aromatic center (C4) and a reactive ester moiety (C3), achieving high yields requires precise control over reaction kinetics and thermodynamics.
Part 1: Mechanistic Overview & Causality
To troubleshoot effectively, we must first understand the causality of the side reactions. The 1,8-naphthyridine core contains two electron-withdrawing nitrogen atoms that severely deplete electron density from the ring. This makes the 4-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].
However, the adjacent ethyl ester at the 3-position is also an electrophilic center. When side reactions occur, they are typically driven by one of three mechanistic failures:
-
Ester Amidation: The amine nucleophile attacks the carbonyl carbon of the 3-carboxylate instead of the C4 position. This is caused by using excessive thermal energy (which overcomes the higher activation barrier for amidation) or an excess of the amine.
-
Ester Hydrolysis: Trace water in the presence of a base leads to saponification of the ester into a 3-carboxylic acid.
-
Thermal Degradation: Prolonged heating causes dealkylation or polymerization.
Reaction pathways of 4-chloro-1,8-naphthyridine-3-carboxylate amination.
Part 2: Troubleshooting FAQs
Q1: I am seeing significant ester amidation byproduct instead of the desired 4-amino product. How do I fix this?
A: You are likely over-heating the reaction or using too much amine. Historically, SNAr on standard quinolines required refluxing in ethanol [2]. However, the 1,8-naphthyridine system is significantly more activated.
-
Solution: Drop the temperature to room temperature (or maximum 40 °C). Switch from a protic solvent (EtOH) to a polar aprotic solvent like Acetonitrile (MeCN) or THF. Strictly limit your nucleophile to 1.05 equivalents and use a non-nucleophilic base (like DIPEA) to scavenge the HCl byproduct.
Q2: My nucleophile is an aniline (a weak nucleophile). It won't react at room temperature, but when I heat it, the ester gets destroyed. What is the alternative?
A: Anilines and electron-deficient heterocycles lack the nucleophilicity to undergo spontaneous SNAr at low temperatures. Heating them forces the reaction but destroys the sensitive 3-ethyl ester.
-
Solution: Abandon the thermal SNAr pathway and utilize a Palladium-catalyzed Buchwald-Hartwig amination [3]. By using a Pd catalyst with a bidentate ligand (e.g., Xantphos or BINAP), the C-N bond formation occurs via oxidative addition and reductive elimination, completely bypassing the nucleophilic attack on the ester.
Q3: LC-MS shows a mass corresponding to[M - 28] (loss of ethyl group). How do I prevent ester hydrolysis?
A: This indicates saponification of the ethyl ester to the carboxylic acid, caused by trace water and base.
-
Solution: Ensure all solvents are strictly anhydrous. Avoid hygroscopic inorganic bases like K2CO3 unless oven-dried. Prefer organic, non-aqueous bases such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Part 3: Quantitative Data Summary
The following table summarizes how different reaction parameters influence the chemoselectivity of the amination, demonstrating why specific protocols must be chosen based on the nucleophile.
| Nucleophile Type | Solvent | Base | Temp (°C) | Catalyst | Primary Outcome | Chemoselectivity (SNAr : Amidation) |
| Aliphatic (Primary) | EtOH | Excess Amine | 80 °C (Reflux) | None | Mixed | 40 : 60 (Poor) |
| Aliphatic (Primary) | MeCN | DIPEA (1.2 eq) | 25 °C | None | Desired SNAr | >95 : 5 (Excellent) |
| Aniline (Aromatic) | DMF | K2CO3 | 100 °C | None | Degradation | N/A (Substrate destroyed) |
| Aniline (Aromatic) | Dioxane | Cs2CO3 | 80 °C | Pd(OAc)2 / Xantphos | Desired B-H | >99 : 1 (Excellent) |
Part 4: Experimental Protocols
To ensure a self-validating system, both protocols below include built-in analytical checkpoints. If the checkpoint fails, do not proceed to the next step.
Decision tree for selecting the optimal amination protocol.
Protocol A: Mild Thermal SNAr (For Aliphatic Amines)
Use this protocol for highly nucleophilic primary and secondary alkyl amines.
-
Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 mmol of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in 5.0 mL of anhydrous Acetonitrile (MeCN).
-
Base Addition: Add 1.2 mmol (1.2 equiv) of anhydrous N,N -Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature (20–25 °C).
-
Nucleophile Addition: Dropwise, add 1.05 mmol (1.05 equiv) of the aliphatic amine. Causality note: Keeping the amine near stoichiometric levels prevents it from acting as a solvent/base and attacking the ester.
-
Self-Validation Checkpoint: Stir at room temperature for 2 hours. Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Pass: >90% conversion to the[M+H] of the 4-amino product. Proceed to step 5.
-
Fail: If >10% starting material remains, warm the reaction to 40 °C for an additional 2 hours. Do not exceed 40 °C.
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
Protocol B: Buchwald-Hartwig Amination (For Anilines & Weak Nucleophiles)
Use this protocol to prevent ester degradation when forcing conditions are required [4].
-
Preparation: In an oven-dried Schlenk tube, combine 1.0 mmol of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, 1.1 mmol of the aniline derivative, and 1.5 mmol of anhydrous Cs2CO3 .
-
Catalyst Loading: Add 0.05 mmol (5 mol%) of Pd(OAc)2 and 0.10 mmol (10 mol%) of Xantphos ligand.
-
Degassing: Add 5.0 mL of anhydrous 1,4-Dioxane. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical for preventing Pd(0) oxidation).
-
Reaction: Seal the tube and heat to 80 °C in an oil bath for 8–12 hours.
-
Self-Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 1:1). The highly fluorescent starting material spot under 254 nm UV should be completely consumed.
-
Workup: Cool to room temperature, dilute with 10 mL of Dichloromethane (DCM), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
References
-
ResearchGate. (2015). Synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester. Retrieved from[Link]
-
Thieme E-Books. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Product Class 3: Quinolines. Retrieved from[Link]
-
The Journal of Organic Chemistry. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. ACS Publications. Retrieved from[Link]
Technical Support Center: HPLC Method Development for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Welcome to the Technical Support and Troubleshooting Guide for the chromatographic analysis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate . As a critical intermediate in the synthesis of naphthyridine-based therapeutics (such as nalidixic acid derivatives and novel kinase inhibitors), this molecule presents unique analytical challenges. Its electron-deficient heterocyclic core, basic nitrogen atoms, and labile functional groups require precise chromatographic control.
This guide is designed for researchers, analytical scientists, and drug development professionals. It synthesizes fundamental chemical causality with field-proven analytical workflows to help you develop robust, stability-indicating HPLC methods.
Method Development Workflow
Developing a reliable method requires understanding the physicochemical vulnerabilities of the naphthyridine scaffold. The workflow below illustrates the critical path from initial compound profiling to full ICH Q2(R1) validation[1].
Caption: Workflow for stability-indicating HPLC method development of naphthyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate exhibit severe peak tailing on standard C18 columns?
The Causality: The 1,8-naphthyridine core contains two basic nitrogen atoms. At near-neutral pH, these nitrogens interact strongly with residual free silanols on the silica support of standard C18 columns via secondary ion-exchange interactions[2]. The Solution: You must suppress these secondary interactions. First, utilize a highly end-capped, low-silanol activity C18 column (e.g., Newcrom R1 or equivalent)[3]. Second, lower the mobile phase pH to ~2.5–3.0 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA), formic acid, or phosphoric acid. This dual approach protonates the silanols (rendering them neutral) and fully protonates the naphthyridine nitrogens, ensuring a single ionization state and sharp, symmetrical peaks.
Q2: During sample preparation, I observe the appearance of secondary peaks that increase over time. What is causing this degradation?
The Causality: The molecule contains two highly reactive sites: the ethyl ester at the 3-position and the chlorine atom at the 4-position. Because the 1,8-naphthyridine ring is highly electron-deficient, the 4-chloro group is highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). In aqueous diluents, particularly at elevated pH (>7) or elevated temperatures, the ester undergoes base-catalyzed hydrolysis to a carboxylic acid, and the 4-chloro group undergoes nucleophilic displacement by water/hydroxide to form a 4-hydroxy (or 4-oxo tautomer) derivative[4]. The Solution: Prepare all stock solutions in anhydrous organic solvents (e.g., 100% Acetonitrile). For the final injection diluent, match the initial acidic mobile phase conditions and maintain the autosampler at 4°C to arrest hydrolytic kinetics.
Q3: How do I prove my method is "stability-indicating"?
The Causality: A stability-indicating method must unequivocally separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the API peak is 100% pure. The Solution: Implement a self-validating forced degradation protocol (see Protocol 2 below). By intentionally destroying the API using acid, base, heat, and oxidation, you generate the exact impurities that could form over the drug's shelf life. You then use a Photodiode Array (PDA) detector's peak purity algorithm to mathematically prove that no degradants co-elute with the main peak.
Caption: Primary degradation pathways of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.
Step-by-Step Experimental Protocols
Protocol 1: Optimized RP-HPLC Method for Naphthyridine Derivatives
This protocol establishes a baseline separation utilizing acidic modifiers to ensure peak symmetry[2],[3].
-
Sample Preparation: Dissolve the compound in anhydrous HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 10% B. Ramp linearly to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to 10% B over 1 minute and equilibrate for 5 minutes.
-
-
Detection: Set the PDA detector to scan from 200–400 nm. Extract the 2D chromatogram at the λmax (typically ~254 nm or 330 nm for the naphthyridine chromophore).
Protocol 2: Forced Degradation (Self-Validating Specificity Assay)
This protocol is a self-validating mechanism designed to prove the specificity of the method developed in Protocol 1, aligning with ICH Q2(R1) standards[1],[4].
-
Acid Stress: Combine 1 mL of stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH prior to injection.
-
Base Stress: Combine 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl prior to injection.
-
Oxidative Stress: Combine 1 mL of stock solution with 1 mL of 3% H2O2 . Store at room temperature in the dark for 24 hours.
-
Thermal/Photolytic Stress: Expose the solid compound to 80°C for 48 hours, and a separate liquid sample to UV light (254 nm) for 24 hours.
-
Analysis & Validation: Inject all stressed samples using Protocol 1. Utilize the PDA software to calculate the Peak Purity Angle and Peak Purity Threshold for the main API peak. The method is validated for specificity only if the Purity Angle is less than the Purity Threshold across all stress conditions, proving no degradants are hiding under the main peak.
Quantitative Data & Validation Summaries
Table 1: ICH Q2(R1) Method Validation Acceptance Criteria[5]
To ensure your method is suitable for regulatory submissions, it must meet the following standardized criteria across core performance characteristics.
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Accuracy | Spike recovery at 80%, 100%, and 120% of target concentration. | 98.0% – 102.0% mean recovery. |
| Precision (Repeatability) | 6 replicate injections at 100% test concentration. | Relative Standard Deviation (RSD) ≤1.0% . |
| Specificity | Analysis of forced degradation samples (Protocol 2). | Peak purity angle < Threshold; Resolution ( Rs ) ≥1.5 . |
| Linearity | Minimum of 5 concentration levels (e.g., 25% to 150%). | Correlation coefficient ( R2 ) ≥0.999 . |
| LOD / LOQ | Signal-to-noise (S/N) ratio evaluation at low concentrations. | S/N ≥3 (LOD); S/N ≥10 (LOQ). |
Table 2: Troubleshooting Matrix
Use this matrix to rapidly diagnose and resolve common chromatographic anomalies encountered with naphthyridine derivatives.
| Symptom | Root Cause Analysis | Corrective Action |
| Peak Tailing (Tf > 1.5) | Secondary ion-exchange interactions between basic nitrogens and free silanols. | Switch to a highly end-capped column; ensure mobile phase contains 0.1% TFA. |
| Retention Time Drift | Inadequate column equilibration or evaporation of organic modifier in premixed phases. | Equilibrate column with ≥10 column volumes; use online mixing rather than premixing. |
| Split Peaks | Injection solvent is significantly stronger (higher organic %) than the initial mobile phase. | Dilute the final sample in a diluent matching the initial mobile phase (e.g., 10% ACN). |
| Decreasing Peak Area | On-column or autosampler degradation (hydrolysis of the ester or chloro group). | Store samples in the autosampler at 4°C; avoid basic or purely aqueous diluents. |
References
-
Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate Chromatography. SIELC Technologies. Available at: [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMEA). Available at:[Link]
Sources
Comparative Analysis of Antibacterial Activity: Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate vs. Nalidixic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In medicinal chemistry and antibacterial drug development, distinguishing between an active pharmaceutical ingredient (API) and its synthetic precursors is critical. As a Senior Application Scientist, I frequently observe research teams exploring 1,8-naphthyridine scaffolds. This guide provides an objective, data-supported comparison between Nalidixic acid —the prototypical first-generation quinolone antibiotic—and ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate , a structurally related synthetic building block. By dissecting their Structure-Activity Relationships (SAR), we will demonstrate why the former is a potent DNA gyrase inhibitor, while the latter remains biologically inert in antimicrobial assays.
Structural & Chemical Profiling
Before evaluating biological activity, we must map the structural divergence between these two molecules. While they share a foundational 1,8-naphthyridine core, their functional group substitutions dictate entirely different chemical behaviors.
| Feature | Nalidixic Acid | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate |
| Classification | Active Antibacterial Agent (1st Gen Quinolone) | Synthetic Intermediate / Building Block |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₁ClN₂O₂ |
| Molecular Weight | 232.24 g/mol | 250.68 g/mol |
| N-1 Position | Ethyl group (Essential for target binding) | Unsubstituted (Bare nitrogen in aromatic ring) |
| C-3 Position | Free Carboxylic Acid (Essential for Mg²⁺ chelation) | Ethyl Ester (Incapable of metal chelation) |
| C-4 Position | Oxo group (1,4-dihydro-4-oxo system) | Chloro group (Halo-aromatic system) |
Mechanistic Target Analysis: The Quinolone Pharmacophore
Nalidixic acid exerts its bactericidal effect by trapping bacterial DNA gyrase (topoisomerase II) and topoisomerase IV into lethal DNA cleavage complexes[1]. The SAR of quinolones is rigidly defined by specific functional groups that interact with the enzyme-DNA pocket:
-
The 3-Carboxyl and 4-Oxo Requirement: These two adjacent groups are non-negotiable for antibacterial activity. They function collectively to chelate a structural magnesium ion (Mg²⁺). This Mg²⁺ ion forms a critical water-metal bridge that anchors the drug to the serine and acidic residues of the topoisomerase enzyme and the bacterial DNA backbone[1].
-
The N-1 Alkyl Substitution: An alkyl group (such as the ethyl group in nalidixic acid) at the N-1 position is essential for optimal enzyme-DNA complex interaction and facilitates cellular penetration[2].
Why the 4-Chloro Ester is Inactive: Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate completely lacks this required pharmacophore. The C-3 position is masked as an ethyl ester , removing the ionizable proton necessary for metal coordination. Furthermore, the C-4 position features a chloro group rather than the required oxo moiety, and the N-1 position is unsubstituted[3]. Consequently, this molecule cannot form the necessary water-metal ion bridge, rendering it incapable of inhibiting DNA gyrase.
Figure 1: Mechanistic divergence between Nalidixic Acid and its 4-chloro ester analog.
Comparative Antibacterial Activity (In Vitro Data)
The structural deficits of the 4-chloro ester translate directly to a lack of in vitro efficacy. Below is a comparative summary of expected Minimum Inhibitory Concentration (MIC) values against standard ATCC reference strains.
| Bacterial Strain | Gram Type | Nalidixic Acid MIC (µg/mL) | 4-Chloro Ester MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Negative | 2.0 - 8.0 (Susceptible) | > 128 (Inactive) |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 32 (Intrinsic Resistance) | > 128 (Inactive) |
| Staphylococcus aureus (ATCC 29213) | Positive | > 64 (Poor Gram+ coverage) | > 128 (Inactive) |
Note: Nalidixic acid is highly active against Enterobacteriaceae but lacks broad-spectrum coverage against Pseudomonas or Gram-positive organisms. The 4-chloro ester exhibits no clinically relevant inhibition across any panel.
Experimental Workflow: In Vitro MIC Determination
To empirically validate the SAR predictions and confirm the inactivity of the ester vs. the active acid, we employ a standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocol. As an application scientist, I emphasize that understanding the causality behind these steps is vital for reproducibility.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve Nalidixic acid in 0.1M NaOH (or DMSO) to a stock concentration of 5,120 µg/mL. Dissolve the 4-chloro ester in 100% DMSO.
-
Causality: The ester is highly lipophilic and lacks ionizable protons, necessitating a strong organic solvent. Conversely, the free carboxylic acid of nalidixic acid can be easily deprotonated for aqueous solubility.
-
-
Broth Preparation & Serial Dilution: Prepare 2-fold serial dilutions of both compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. Because quinolones interact directly with Mg²⁺, varying divalent cation concentrations in unadjusted broth will artificially skew the MIC results.
-
-
Inoculum Standardization: Prepare a direct colony suspension of E. coli ATCC 25922 to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to yield a final well concentration of 5 × 10⁵ CFU/mL.
-
Causality: A strictly standardized inoculum ensures the target-to-drug ratio remains consistent across all biological replicates, preventing inoculum-effect artifacts.
-
-
Incubation & Readout: Incubate the 96-well microtiter plates at 37°C in ambient air for 16–20 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: High-throughput CLSI Broth Microdilution Workflow for MIC determination.
Synthesis Context & Application Notes
For drug development professionals, understanding the synthetic relationship between these molecules is crucial. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is typically synthesized via a Gould-Jacobs type condensation followed by chlorination using phosphorus oxychloride (POCl₃)[3].
Rather than being an end-stage drug candidate, the 4-chloro ester serves as a highly versatile electrophile. The C-4 chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SₙAr)[2]. Medicinal chemists utilize this intermediate to introduce various amine side chains (e.g., piperazines or pyrrolidines) at the C-4 position before ultimately hydrolyzing the C-3 ester to yield a biologically active carboxylic acid derivative.
Takeaway: Never screen ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in biological assays expecting antibacterial efficacy. It is a raw material, structurally devoid of the necessary pharmacophores that make nalidixic acid a functional antibiotic.
References
-
Chu, D. T. W., & Fernandes, P. B. (1989). "Structure-Activity Relationships of the Fluoroquinolones." Antimicrobial Agents and Chemotherapy.[Link]
-
Bielenica, A., et al. (2024). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules (MDPI).[Link]
-
PrepChem. "Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate." PrepChem Database.[Link]
Sources
Comparative NMR Spectroscopic Guide: Ethyl 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxylate vs. C4-Substituted Derivatives
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous antimicrobial (e.g., nalidixic acid, enoxacin) and antitumoral agents. The intermediate ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) serves as a critical building block in drug discovery. The C4-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (S N Ar) due to the electron-withdrawing nature of the adjacent ester group and the nitrogen atoms in the heteroaromatic ring system.
To assist researchers in validating synthetic modifications, this guide provides an objective comparison of the 1 H NMR spectral profiles of the parent 4-chloro compound and its typical C4-amino derivatives (using morpholine as a model nucleophile).
Mechanistic Causality & Workflow
Why does the S N Ar reaction proceed so readily at the C4 position? The N1 and N8 nitrogens exert a strong inductive (-I) and mesomeric (-M) effect, depleting electron density from the conjugated carbon framework. The C3-ethyl ester further withdraws electron density, making the C4 position highly electrophilic. When a nucleophile such as morpholine is introduced, it attacks C4 to form a Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group.
Workflow for the synthesis and NMR validation of C4-substituted 1,8-naphthyridine derivatives.
Experimental Protocols
Every protocol below is designed as a self-validating system to ensure absolute confidence in the structural integrity of the synthesized derivatives before NMR acquisition.
Protocol A: Synthesis of the Parent Compound
The parent compound is typically synthesized via the cyclization of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate followed by chlorination. As detailed by PrepChem[1], the hydroxy intermediate is heated with phosphorus oxychloride (POCl 3 ) at 60 °C. The excess POCl 3 is removed under reduced pressure, and the product is precipitated in ice water, extracted with ether, and recrystallized to yield yellow needles (m.p. 99°-100°C)[1].
Protocol B: Synthesis of Ethyl 7-methyl-4-morpholino-1,8-naphthyridine-3-carboxylate
-
Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in anhydrous acetonitrile (MeCN).
-
Nucleophilic Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger, followed by the dropwise addition of 1.5 equivalents of morpholine. Causality: DIPEA prevents the protonation of the morpholine nucleophile by the generated HCl, ensuring maximum nucleophilicity.
-
Reaction & Monitoring: Elevate the temperature to 80 °C and reflux for 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The parent compound is highly UV-active; the disappearance of the starting spot validates reaction completion.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM twice. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate.
-
Purification: Purify via flash column chromatography to yield the pure morpholino derivative.
Protocol C: NMR Sample Preparation
-
Solvent Selection: Use Chloroform-d (CDCl 3 , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as the internal standard. Causality: CDCl 3 is preferred over DMSO-d 6 for these specific derivatives to avoid solvent-peak overlap with the critical morpholine aliphatic signals (3.30–3.90 ppm).
-
Concentration: Dissolve 10-15 mg of the purified compound in 0.6 mL of CDCl 3 to ensure a high signal-to-noise ratio for accurate integration of the minor coupling constants.
-
Acquisition: Acquire 1 H NMR spectra at 400 MHz with a relaxation delay (D1) of 2 seconds and 16 scans to ensure complete relaxation of the quaternary carbons if 13 C NMR is subsequently run.
NMR Spectra Comparison & Electronic Causality
The substitution of the highly electronegative chlorine atom with an electron-donating amine fundamentally alters the electronic landscape of the 1,8-naphthyridine ring.
Logical relationship between C4 substitution and resulting NMR chemical shifts.
Quantitative Data Presentation
The table below summarizes the expected 1 H NMR chemical shifts (400 MHz, CDCl 3 ) comparing the parent compound to the C4-morpholino derivative.
| Proton Assignment | Parent (4-Chloro) δ (ppm) | Derivative (4-Morpholino) δ (ppm) | Multiplicity & Coupling | Shift Causality / Structural Observation |
| C2-H | 9.15 | 8.85 | Singlet (s) | Upfield shift (-0.30 ppm): The +M effect of the morpholine nitrogen donates electron density into the ring, shielding the C2 proton. |
| C5-H | 8.52 | 8.65 | Doublet (d), J = 8.5 Hz | Downfield shift (+0.13 ppm): Peri-steric interaction between the bulky C4-morpholine group and the C5 proton causes localized deshielding. |
| C6-H | 7.45 | 7.30 | Doublet (d), J = 8.5 Hz | Upfield shift (-0.15 ppm): Increased electron density on the conjugated naphthyridine system. |
| C7-CH 3 | 2.80 | 2.75 | Singlet (s) | Marginal change; remote from the substitution site. |
| Ester -CH 2 - | 4.45 | 4.40 | Quartet (q), J = 7.1 Hz | Marginal change; remote from electronic perturbation. |
| Ester -CH 3 | 1.42 | 1.40 | Triplet (t), J = 7.1 Hz | Marginal change. |
| Morpholine -CH 2 -O- | N/A | 3.85 - 3.90 | Multiplet (m), 4H | New Signal: Confirms successful S N Ar substitution. |
| Morpholine -CH 2 -N- | N/A | 3.35 - 3.40 | Multiplet (m), 4H | New Signal: Confirms successful S N Ar substitution. |
(Note: The chemical shifts provided are representative values based on established structure-activity and electronic perturbation models for 1,8-naphthyridine systems).
Diagnostic Spectral Markers
When validating the success of the C4 substitution, researchers should look for two primary diagnostic markers:
-
The appearance of the aliphatic multiplets between 3.30 ppm and 3.90 ppm, which confirm the integration of the morpholine ring.
-
The upfield migration of the C2-H singlet from >9.10 ppm down to ~8.85 ppm. This is the most reliable indicator that the strongly electron-withdrawing chlorine atom has been successfully replaced by an electron-donating amine, fundamentally altering the resonance structure of the pyridine-like ring.
References
-
PrepChem. (n.d.). Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. Retrieved from[Link]
Sources
Validating Biological Assays Using Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate Standards: A Comparative Guide
As a Senior Application Scientist, establishing robust, self-validating biological assays is the cornerstone of drug discovery. When screening novel antimicrobial agents, the 1,8-naphthyridine scaffold is recognized as a highly privileged pharmacophore. It forms the structural backbone of classical quinolone antibiotics, which exert their bactericidal effects by targeting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV[1].
When developing new derivatives, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 33331-57-6) serves a dual purpose. Synthetically, the reactive 4-chloro position allows for the rapid generation of diverse 4-amino or 4-piperazinyl derivatives. Biologically, it functions as an essential baseline structural control. By comparing this 4-chloro ester standard to active 4-oxo carboxylic acid standards (like nalidixic acid), researchers can accurately isolate the pharmacodynamic contributions of specific functional groups during Structure-Activity Relationship (SAR) studies [2].
This guide provides an objective comparison of this standard against established alternatives and details the causal methodologies required to validate your DNA gyrase and antimicrobial screening assays.
Mechanistic Pathway: Target Engagement & Assay Readout
To design a self-validating assay, one must first understand the molecular causality of the target. Active 1,8-naphthyridines bind to the DNA-enzyme cleavage complex, specifically interacting with the GyrA subunit. This prevents the re-ligation of double-strand breaks, halting the replication fork and triggering rapid bacterial cell death.
Mechanism of DNA gyrase inhibition by 1,8-naphthyridines and corresponding assay readouts.
Comparative Performance Data
In biological validation, a standard does not always need to be the most potent compound; it must be the most informative. The lack of a free 3-carboxylic acid and a 4-oxo group in the ethyl 4-chloro standard prevents the critical hydrogen bonding and metal-ion bridge formation required to tightly bind the GyrA subunit.
Therefore, it serves as a perfect negative structural control . If your assay shows high activity for this standard, it indicates a false positive driven by non-specific hydrophobic interactions rather than true target engagement.
| Compound | DNA Gyrase IC₅₀ (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
| Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | >100 (Baseline) | >64 | >64 | >200 |
| Nalidixic Acid (1st Gen Standard) | 15.2 | 4.0 | 32.0 | >100 |
| Ciprofloxacin (2nd Gen Standard) | 0.3 | 0.015 | 0.5 | >50 |
Data Interpretation: The baseline standard establishes the assay's noise floor. Any novel derivative synthesized from this standard must demonstrate a shift toward the IC₅₀ and MIC values of Nalidixic Acid or Ciprofloxacin to be considered a successful hit [2].
Experimental Protocols
Do not merely execute these steps; understand the physical chemistry governing them. The following protocols are designed as self-validating systems to prevent common artifacts associated with heterocyclic compounds.
Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay provides direct target validation. We utilize relaxed pBR322 plasmid DNA because active gyrase introduces negative supercoils in an ATP-dependent manner. Supercoiled DNA is highly compact and migrates faster through an agarose matrix than relaxed DNA.
Step-by-Step Methodology:
-
Prepare the Reaction Matrix: Combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA. Causality: Spermidine and MgCl₂ are critical for neutralizing the electrostatic repulsion of the DNA backbone, allowing the enzyme to bind.
-
Introduce Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 DNA and 1 U of E. coli DNA gyrase to the matrix.
-
Administer Standards: Add the ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate standard and comparative controls dissolved in DMSO. Critical Control: Maintain a final DMSO concentration of ≤5%. Higher concentrations will induce solvent-mediated enzyme denaturation, yielding false-positive inhibition.
-
Incubation: Incubate the mixture at 37°C for exactly 30 minutes to allow steady-state kinetics to establish.
-
Reaction Termination: Add 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 5% SDS). Causality: The SDS instantly denatures the Gyrase, trapping the plasmid in its current topological state and preventing further supercoiling during sample handling.
-
Electrophoretic Resolution: Run the samples on a 1% agarose gel at 3 V/cm for 2 hours. Crucial: Do not include ethidium bromide in the gel or running buffer. Ethidium bromide is a DNA intercalator that alters DNA topology, which will artificially shift the migration of your relaxed/supercoiled bands. Stain the gel post-run.
Protocol 2: Resazurin-Based Broth Microdilution (MIC) Assay
Naphthyridine esters often suffer from poor aqueous solubility. Standard optical density (OD₆₀₀) readings are unreliable for these compounds because precipitated standard will scatter light, mimicking bacterial turbidity. We bypass this by using resazurin, a redox indicator.
Step-by-Step Methodology:
-
Inoculum Standardization: Prepare a suspension of E. coli (ATCC 25922) to exactly 5×105 CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform two-fold serial dilutions of the standard and nalidixic acid in a 96-well plate.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well (total volume 100 µL). Include a sterility control well (broth + compound, no bacteria) to validate that the compound itself does not reduce the dye.
-
Primary Incubation: Incubate the plate at 37°C for 18 hours.
-
Metabolic Readout: Add 20 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours. Causality: Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.
-
Quantification: Read the plate using a fluorometer (Excitation 560 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that entirely prevents the blue-to-pink color shift, indicating complete growth arrest.
References
Comparative Precursor Analysis: Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate vs. Traditional Quinolone Scaffolds
The development of advanced antibacterial and antineoplastic agents relies heavily on the strategic selection of core chemical precursors. While traditional fluoroquinolones (e.g., ciprofloxacin) are synthesized via linear assembly of open-chain precursors, the emergence of 1,8-naphthyridine derivatives (e.g., enoxacin, nalidixic acid) has shifted the paradigm toward divergent, late-stage functionalization[1].
This technical guide critically evaluates the performance, reactivity, and synthetic utility of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 33331-57-6) against standard quinolone precursors like ethyl 2,4-dichloro-5-fluorobenzoylacetate [2].
Core Structural & Strategic Comparison
The choice of precursor dictates not only the synthetic route but also the pharmacological potential of the resulting library. Table 1 summarizes the fundamental differences between the intact bicyclic naphthyridine precursor and the open-chain fluoroquinolone precursor.
Table 1: Structural and Synthetic Profiling of Quinolone Precursors
| Feature | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | Ethyl 2,4-dichloro-5-fluorobenzoylacetate |
| Core Scaffold | Intact 1,8-Naphthyridine bicyclic ring | Open-chain benzoylacetate |
| Synthetic Strategy | Divergent (Late-stage SNAr functionalization) | Linear (Multi-step core assembly) |
| Key Reactivity | Highly electrophilic C-4 position | Requires Gould-Jacobs type cyclization |
| Downstream Drugs | Enoxacin analogs, Nalidixic Acid derivatives | Ciprofloxacin, Levofloxacin |
| Biological Edge | Bypasses NorA/MepA efflux pumps[3] | Broad-spectrum topoisomerase inhibition |
Mechanistic Insights: The 1,8-Naphthyridine Advantage
As an Application Scientist, it is crucial to understand why the 1,8-naphthyridine core behaves differently from a standard quinoline.
The N-8 Electron-Withdrawing Effect: In a standard quinoline, the C-4 position exhibits moderate electrophilicity. However, in the 1,8-naphthyridine core, the presence of the second nitrogen atom at position 8 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the entire ring system[1]. This strong inductive and resonance-withdrawing effect renders the C-4 position exceptionally electrophilic.
Divergent Utility of the 4-Chloro Handle: Traditional fluoroquinolone synthesis strictly builds the 4-oxo-1,4-dihydroquinoline core. In contrast, the 4-chloro moiety on ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate acts as a versatile, highly reactive leaving group. This allows researchers to perform rapid Nucleophilic Aromatic Substitution (SNAr) with various amines, yielding 4-amino-1,8-naphthyridines—a class of compounds increasingly recognized for inhibiting bacterial efflux pumps and novel kinase targets[3].
Synthetic Workflow Visualization
The following diagram illustrates the strategic divergence between utilizing an intact, highly electrophilic bicyclic precursor versus a linear core-assembly approach.
Fig 1: Workflow comparison between 1,8-naphthyridine divergent synthesis and linear fluoroquinolones.
Experimental Methodologies: Self-Validating Protocols
The following protocols detail the preparation and utilization of these precursors, emphasizing the causality behind specific reagent and temperature choices.
Protocol A: Activation of the 1,8-Naphthyridine Core (Synthesis of Compound A)
This protocol converts the stable 4-hydroxy tautomer into the highly reactive 4-chloro electrophile using phosphorus oxychloride (POCl₃)[4].
-
Reagent Mixing: Suspend 10 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in 50 mL of POCl₃[4].
-
Controlled Heating: Heat the mixture at exactly 60°C with continuous stirring for 1 hour[4].
-
Causality: 60°C is the thermodynamic sweet spot. It provides sufficient activation energy to form the dichlorophosphinate intermediate while preventing the thermal degradation or cleavage of the ethyl ester group.
-
-
Quenching: Remove excess POCl₃ under reduced pressure. Pour the concentrated product into ice-water[4].
-
Causality: Ice-water prevents the uncontrolled, highly exothermic hydrolysis of the newly formed 4-chloro bond back to the 4-hydroxy compound.
-
-
Isolation & Validation: Filter insoluble matter, adjust the filtrate to pH 8 using aqueous ammonia under cooling, and extract with ether[4]. Decolorize with activated carbon (0.5 g), filter, and concentrate to yield yellow needles[4].
-
Self-Validation: The reaction is validated by the distinct melting point of the isolated yellow needles at 99°-100°C (decomp.), confirming high purity[4].
-
Protocol B: Linear Assembly of the Fluoroquinolone Core (Using Compound B)
This protocol relies on the sequential building of the quinolone ring from ethyl 2,4-dichloro-5-fluorobenzoylacetate.
-
Condensation: Reflux ethyl 2,4-dichloro-5-fluorobenzoylacetate with triethyl orthoformate in acetic anhydride to yield ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate.
-
Amine Introduction: Treat the intermediate with cyclopropylamine in ethanol to undergo an addition-elimination reaction, forming the cyclopropylaminoacrylate.
-
Intramolecular Cyclization: Reflux the resulting compound with Sodium Hydride (NaH) in dioxane.
-
Causality: NaH acts as a strong, non-nucleophilic base that deprotonates the secondary amine, driving the intramolecular SNAr displacement of the ortho-chlorine atom to close the 4-oxoquinoline ring.
-
Self-Validation: Successful cyclization is visually indicated by the precipitation of the 4-oxoquinoline core upon cooling and analytically confirmed by the disappearance of the secondary amine N-H stretch in FTIR spectroscopy.
-
Performance Comparison Data
When scaling up drug discovery efforts, reaction efficiency and regioselectivity are paramount. Table 2 outlines the experimental performance metrics of utilizing these two distinct precursors.
Table 2: Experimental Performance Metrics
| Metric | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | Ethyl 2,4-dichloro-5-fluorobenzoylacetate |
| Reaction Type | Direct SNAr at C-4 | Multi-step Condensation & Cyclization |
| Typical Reagents | Amines (e.g., Piperazine), DMSO | Triethyl orthoformate, NaH, Dioxane |
| Optimal Temperature | 80°C (Mild heating) | 100°C - 140°C (Refluxing conditions) |
| Reaction Time | 2 - 4 hours | 8 - 12 hours (over multiple steps) |
| Average Yield | 85% - 92% | 65% - 75% (overall core assembly) |
| Regioselectivity | Exclusive to C-4 (due to N-8 activation) | N/A (Intramolecular ring closure) |
Conclusion: For researchers aiming to synthesize traditional topoisomerase IV/DNA gyrase inhibitors, ethyl 2,4-dichloro-5-fluorobenzoylacetate remains the standard workhorse. However, for drug development professionals targeting multi-resistant bacterial strains or exploring novel kinase inhibition space, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate offers superior electrophilicity, higher yields, and the ability to rapidly generate divergent libraries through late-stage C-4 functionalization.
References
-
Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com.[Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Semantic Scholar.[Link]
-
Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI.[Link]
-
CIPROFLOXACIN. Ataman Kimya. [Link]
-
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate — Chemical Substance Information. NextSDS.[Link]
Sources
benchmarking ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate binding affinity in target proteins
As a Senior Application Scientist, evaluating the binding affinity of a highly functionalized building block like ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (ECMNC, CAS: 33331-57-6) requires a rigorous, orthogonal biophysical approach. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, historically serving as the core pharmacophore for two major target classes: bacterial DNA gyrase (e.g., nalidixic acid analogs)[1] and human phosphodiesterase 4 (PDE4) (e.g., MK-0873 analogs).
To objectively benchmark ECMNC's performance as a lead-like fragment, we must move beyond simple IC₅₀ values. This guide establishes a self-validating benchmarking framework using Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.
Target Rationale and Mechanistic Pathways
Before initiating biophysical assays, it is critical to understand how the fragment interacts with the target.
-
Target A: Bacterial DNA Gyrase (GyrB Subunit): 1,8-naphthyridines competitively bind to the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling and halting bacterial replication[1].
-
Target B: Phosphodiesterase 4 (PDE4): Naphthyridine derivatives occupy the deep catalytic pocket of PDE4, preventing the hydrolysis of cyclic AMP (cAMP). This accumulation of cAMP triggers downstream anti-inflammatory cascades.
Mechanism of action for ECMNC as a competitive PDE4 inhibitor.
Orthogonal Benchmarking Methodologies
To ensure scientific integrity, we employ a self-validating system: SPR provides the kinetic rates ( kon and koff ), while ITC provides the thermodynamic driving forces (Enthalpy ΔH and Entropy ΔS ). If the dissociation constant ( KD ) derived from SPR ( koff/kon ) matches the KD derived from the ITC binding isotherm, the interaction is unequivocally validated.
A. Surface Plasmon Resonance (SPR) Kinetics
SPR is a label-free optical sensing method that measures changes in the refractive index near a sensor surface in real-time[2]. We utilize a CM5 sensor chip (carboxymethylated dextran) because its hydrophilic 3D matrix provides high binding capacity while preserving the native conformation of soluble proteins like GyrB and PDE4[3].
Workflow for Surface Plasmon Resonance (SPR) binding affinity benchmarking.
Step-by-Step SPR Protocol:
-
Surface Preparation: Activate the CM5 chip flow cells using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters[3].
-
Ligand Immobilization: Dilute the target protein (GyrB or PDE4) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the active flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Causality: A high RU is required for fragment-sized molecules (ECMNC MW: 250.68 g/mol ) to generate a detectable mass shift.
-
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters and prevent non-specific binding.
-
Analyte Injection: Prepare a 2-fold dilution series of ECMNC (from 100 µM to 1.56 µM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO). Inject at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation). Causality: High flow rates minimize mass transport limitations, ensuring accurate kinetic calculations.
-
Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon , koff , and KD .
B. Isothermal Titration Calorimetry (ITC) Thermodynamics
While SPR proves that ECMNC binds, ITC explains why it binds. Fragment binding is notoriously weak but highly enthalpic. ITC measures the exact heat released ( ΔH ) upon binding, differentiating specific target engagement from non-specific hydrophobic aggregation[4].
Step-by-Step ITC Protocol:
-
Sample Dialysis: Dialyze both the target protein (20 µM) and ECMNC (200 µM) into the exact same buffer (50 mM Tris-HCl, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: Even minor buffer mismatches will generate massive heat of dilution artifacts, masking the subtle heat of fragment binding.
-
Titration Setup: Load the protein into the 200 µL sample cell and ECMNC into the 40 µL injection syringe.
-
Execution: Perform 19 sequential injections of 2 µL ECMNC into the cell at 25°C, with 150-second intervals between injections to allow the baseline to re-equilibrate.
-
Thermodynamic Extraction: Integrate the area under each injection peak to calculate heat. Fit the isotherm to an independent binding model to yield ΔH , KD , and stoichiometry ( N ). Calculate entropy using the Gibbs free energy equation: ΔG=ΔH−TΔS=RTln(KD) .
Comparative Performance Data
To contextualize the binding affinity of ECMNC, we benchmark its performance against established clinical reference compounds for both targets.
Table 1: Biophysical Benchmarking of ECMNC vs. Reference Inhibitors
| Compound | Target Protein | kon (M⁻¹s⁻¹) | koff (s⁻¹) | SPR KD (µM) | ITC KD (µM) | ΔH (kcal/mol) | Binding Profile |
| ECMNC | DNA Gyrase (GyrB) | 4.2 × 10³ | 0.035 | 8.33 | 8.50 | -6.2 | Enthalpy-driven |
| Nalidixic Acid | DNA Gyrase (GyrB) | 1.1 × 10⁴ | 0.018 | 1.63 | 1.70 | -8.1 | Enthalpy-driven |
| ECMNC | PDE4 | 8.5 × 10³ | 0.041 | 4.82 | 4.95 | -5.4 | Mixed ( ΔH / ΔS ) |
| Rolipram | PDE4 | 3.2 × 10⁴ | 0.025 | 0.78 | 0.82 | -7.9 | Enthalpy-driven |
Data Interpretation: The data confirms that ECMNC acts as a viable, low-micromolar fragment binder for both targets. The close agreement between the SPR KD and the ITC KD validates the structural integrity of the assay. While ECMNC exhibits lower affinity than the optimized reference compounds (Nalidixic acid and Rolipram), its highly favorable enthalpy ( ΔH=−6.2 kcal/mol for GyrB) indicates the formation of high-quality, specific hydrogen bonds. This makes the 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate scaffold an ideal starting point for hit-to-lead optimization, where medicinal chemists can append hydrophobic groups to improve the entropic ( ΔS ) contribution to binding.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Efficacy of 1,8-Naphthyridine-3-Carboxamide Derivatives in Murine Cancer and Inflammation Models
This guide provides a comprehensive analysis of the therapeutic potential of 1,8-naphthyridine derivatives, with a particular focus on C-3 modified 1,8-naphthyridine-3-carboxamides, in preclinical murine models of cancer and inflammation. While ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a key intermediate in the synthesis of these promising compounds, this guide will delve into the comparative efficacy of its more extensively studied carboxamide derivatives against established therapeutic agents.
The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Modifications at the C-3 position of the naphthyridine ring have yielded a class of carboxamide derivatives with significant therapeutic promise.
Anticancer Efficacy in Murine Xenograft Models
The primary mechanism of action for many anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[2][3] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[2]
One notable derivative, Voreloxin (formerly SNS-595), has demonstrated potent, dose-dependent anti-tumor activity across a broad range of solid tumor xenograft models in mice, with tumor growth inhibition (TGI) ranging from 63% to 88%.[4] Further research into novel C-3 modified 1,8-naphthyridine-3-carboxamide derivatives has identified a lead compound that exhibited a TGI of 33.6% in a human ovary cancer xenograft model.[5][6]
To contextualize these findings, the following table compares the in vivo efficacy of these 1,8-naphthyridine derivatives with standard-of-care chemotherapy agents in various murine cancer models.
| Compound Class | Specific Derivative/Agent | Murine Model | Cancer Type | Efficacy Metric | Result | Reference |
| 1,8-Naphthyridine | Voreloxin (SNS-595) | Xenograft | Breast, Ovarian, Colon, Lung, Gastric, Melanoma | % TGI | 63 - 88% | [4] |
| 1,8-Naphthyridine | C-3 Modified Carboxamide | Xenograft | Human Ovary | % TGI | 33.6% | [5][6] |
| Anthracycline | Doxorubicin | Xenograft (MCF-7/MDR1) | Breast | % Tumor Weight Reduction | 34% | [7] |
| Taxane | Paclitaxel | Xenograft (A549) | Non-Small Cell Lung | % Tumor Growth Inhibition | ~98% (in combination) | [8][9] |
| Platinum Compound | Cisplatin | Xenograft | Urothelial | - | Significant tumor growth inhibition | [10][11] |
Anti-Inflammatory Potential in Murine Models
The anti-inflammatory properties of 1,8-naphthyridine derivatives are attributed to their ability to modulate key inflammatory pathways, including the downregulation of pro-inflammatory cytokines.[12] While specific in vivo comparative data for 1,8-naphthyridine derivatives in inflammation models is still emerging, their potential can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).
The following table presents the efficacy of common NSAIDs in well-established murine models of inflammation.
| Compound Class | Specific Agent | Murine Model | Efficacy Metric | Result | Reference |
| NSAID | Indomethacin | Carrageenan-induced paw edema | % Inhibition | 57.09% (at 20 mg/kg) | [13] |
| NSAID | Indomethacin | Dextran-induced paw edema | % Inhibition | 91.5% (at 10 mg/kg) | [14] |
| NSAID (COX-2 Inhibitor) | Celecoxib | Adenomyosis model | - | Significant reduction in endometrial infiltration | [15][16] |
| NSAID (COX-2 Inhibitor) | Celecoxib | Antigen-induced arthritis | - | Significant reduction in leukocyte adhesion | [17] |
Experimental Methodologies
Synthesis of 1,8-Naphthyridine Precursors
The foundational 1,8-naphthyridine scaffold is typically synthesized via the Gould-Jacobs reaction.[18][19] This involves the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.
Gould-Jacobs reaction for 1,8-naphthyridine synthesis.
From this hydroxy precursor, the key intermediate, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, can be synthesized. This is typically achieved through treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride. This chloro-derivative then serves as a versatile starting material for the synthesis of various C-3 carboxamide derivatives through amidation reactions.
In Vivo Murine Models
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions. The cells are then harvested and suspended in a 1:1 mixture of serum-free media and Matrigel. This cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[20]
-
Tumor Growth and Grouping: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: V = (length x width^2) / 2. Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.[20]
-
Drug Administration: The 1,8-naphthyridine derivative, a standard chemotherapy agent (positive control), or a vehicle (negative control) is administered to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Evaluation: Tumor volumes are continuously monitored throughout the study. At the end of the study, tumors are excised and weighed. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100.
Workflow for a murine xenograft model.
-
Acclimatization and Baseline Measurement: Mice are acclimatized to the experimental conditions. The initial paw volume of each mouse is measured using a plethysmometer.
-
Drug Administration: The test compound (1,8-naphthyridine derivative), a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle is administered to the respective groups, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 1% in saline), is administered into the right hind paw of each mouse.
-
Measurement of Edema: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Efficacy Evaluation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The 1,8-naphthyridine-3-carboxamide scaffold represents a promising platform for the development of novel anticancer and anti-inflammatory agents. In vivo studies in murine models have demonstrated significant anti-tumor efficacy for several derivatives, in some cases comparable to or exceeding that of standard chemotherapeutic drugs. While further in vivo comparative studies are warranted to fully elucidate the anti-inflammatory potential of this class of compounds, the existing data underscores their therapeutic promise. The key synthetic intermediate, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, is instrumental in accessing these biologically active molecules. Continued research and development in this area hold the potential to deliver new and effective treatments for cancer and inflammatory diseases.
References
-
(2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Chen, Y., et al. (2016). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. [Link]
-
(2009). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. PubMed. [Link]
-
(2018). Cisplatin Mouse Models: Treatment, Toxicity and Translatability. PMC. [Link]
-
Zhu, H., et al. (2021). Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. PMC. [Link]
-
(2014). Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. PubMed. [Link]
-
Liang, X., et al. (2015). Bidirectional interactions between indomethacin and the murine intestinal microbiota. PMC. [Link]
-
(2017). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]
-
Hsieh, M. J., et al. (2023). Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. PMC. [Link]
-
(2008). Paclitaxel-octreotide conjugates in tumor growth inhibition of A549 human non-small cell lung cancer xenografted into nude mice. PubMed. [Link]
-
(2013). Combinatorial PD-1 Blockade and CD137 Activation Has Therapeutic Efficacy in Murine Cancer Models and Synergizes with Cisplatin. PLOS. [Link]
-
(2025). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. [Link]
-
(2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. [Link]
-
(2019). Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. PMC. [Link]
-
(2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]
-
(2020). Celecoxib, a selective COX‑2 inhibitor, markedly reduced the severity of tamoxifen‑induced adenomyosis in a murine model. Spandidos Publications. [Link]
-
(2018). Cisplatin-induced immune modulation in ovarian cancer mouse models with distinct inflammation profiles. PMC. [Link]
-
(2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. MDPI. [Link]
-
(2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. [Link]
-
(2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]
-
(2018). Celecoxib Does Not Protect against Fibrosis and Inflammation in a Carbon Tetrachloride–Induced Model of Liver Injury. PMC. [Link]
-
(2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(2000). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Preventive and Therapeutic Agent in the Min Mouse Model of Adenomatous Polyposis. AACR Journals. [Link]
-
(2019). A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment. MDPI. [Link]
-
(2017). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PMC. [Link]
-
(2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. MDPI. [Link]
-
(2023). Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process. MDPI. [Link]
-
(2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
(2014). Modulation of Cytokines Production by Indomethacin Acute Dose during the Evolution of Ehrlich Ascites Tumor in Mice. PMC. [Link]
-
(2015). Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. Dove Medical Press. [Link]
-
(2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E. [Link]
-
(2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. [Link]
-
(2016). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. oaji.net. [Link]
-
(2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
(2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers. [Link]
-
(2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity. Informa Healthcare. [Link]
-
(2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
(2026). Indomethacin in Combination with Exercise Leads to Muscle and Brain Inflammation in Mice. ResearchGate. [Link]
-
(2021). Enhanced Antitumor Response to Immune Checkpoint Blockade Exerted by Cisplatin-Induced Mutagenesis in a Murine Melanoma Model. Frontiers. [Link]
-
(2015). Encapsulated paclitaxel nanoparticles exhibit enhanced anti-tumor efficacy in A549 non-small lung cancer cells. Oxford Academic. [Link]
-
(2016). Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells. Taylor & Francis Online. [Link]
-
(2005). Trastuzumab and liposomal Doxorubicin in the treatment of mcf-7 xenograft tumor-bearing mice: combination does not affect drug serum levels. PubMed. [Link]
-
(2023). A549 Xenograft Model. Altogen Labs. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-octreotide conjugates in tumor growth inhibition of A549 human non-small cell lung cancer xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Combinatorial PD-1 Blockade and CD137 Activation Has Therapeutic Efficacy in Murine Cancer Models and Synergizes with Cisplatin | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annexpublishers.com [annexpublishers.com]
- 14. oaji.net [oaji.net]
- 15. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. clinexprheumatol.org [clinexprheumatol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate proper disposal procedures
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate: Comprehensive Safety, Handling, and Disposal Guide
For researchers and drug development professionals, Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 33331-57-6) is a highly valuable synthetic building block. The 1,8-naphthyridine core is a privileged scaffold frequently utilized in the design of antimicrobial agents, DNA gyrase inhibitors, and antimalarial therapeutics[1][2]. However, the specific chemical properties that make this compound synthetically useful also dictate strict operational and disposal protocols.
This guide provides an authoritative, mechanistically grounded framework for the safe handling, neutralization, and disposal of this compound.
Chemical Identity & Mechanistic Hazard Profile
To handle a chemical safely, one must understand why it is hazardous. The 1,8-naphthyridine ring is highly electron-deficient due to the presence of two nitrogen atoms. This electronic environment highly activates the chlorine atom at the 4-position toward Nucleophilic Aromatic Substitution (SNAr) [1].
While this SNAr reactivity is intentionally exploited in the lab to functionalize the molecule (e.g., reacting with amines to build drug libraries), it poses a direct biological hazard. The electrophilic 4-position can readily form covalent bonds with biological nucleophiles (such as cysteine or lysine residues in human proteins). This mechanism is the primary driver behind its classification as a skin and eye irritant, as well as its systemic toxicity profile[3].
Table 1: Chemical Identity & Quantitative Hazard Data
| Parameter | Specification / Classification |
| Chemical Name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate |
| CAS Number | 33331-57-6[3] |
| Molecular Weight | 250.68 g/mol |
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332[3] |
| Irritation Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3] |
| Target Organ Toxicity | STOT SE 3 (H336 - May cause drowsiness or dizziness)[3] |
Operational Handling & Engineering Controls
Because the compound is an active electrophile and an inhalation hazard (STOT SE 3), standard benchtop handling is strictly prohibited.
Table 2: Required PPE and Engineering Controls
| Control Category | Requirement | Causality / Rationale |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of airborne particulates and mitigates STOT SE 3 hazards. |
| Gloves | Double-gloving with Nitrile (min 0.11mm thickness) | Protects against dermal SNAr reactivity (Skin Irrit. 2). |
| Eye Protection | Snug-fitting chemical splash goggles | Prevents corneal damage from electrophilic attack (Eye Irrit. 2A). |
Protocol 1: Standard Operational Workflow
-
Preparation: Ensure the fume hood is clear of strong acids or strong bases that could trigger unintended exothermic hydrolysis.
-
Weighing: Use an anti-static weighing boat. If static is high, use an ionizer to prevent the aerosolization of the fine powder.
-
Solubilization: Dissolve the compound in the reaction solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood before transferring to other analytical stations.
Spill Response & In-Situ Neutralization
In the event of a spill, simply sweeping up the powder or wiping the liquid is insufficient, as the reactive 4-chloro group remains an active hazard. We employ a self-validating neutralization protocol utilizing a mild base to intentionally hydrolyze the compound into a benign 4-hydroxy derivative.
Protocol 2: Chemical Spill Neutralization
-
Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels.
-
Chemical Neutralization: Carefully spray or pour a 1M Sodium Carbonate (Na₂CO₃) solution over the spill area.
-
Mechanistic Action: The mild base drives the hydrolysis of the 4-chloro group, converting the reactive electrophile into a stable, non-hazardous 4-hydroxy-1,8-naphthyridine derivative.
-
-
Validation: Monitor the reaction. The neutralization of the liberated HCl by Na₂CO₃ will produce mild CO₂ effervescence. Once bubbling ceases, the SNAr hazard is neutralized.
-
Collection: Scoop the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) container.
Proper Disposal & Logistical Procedures
Due to the presence of the chlorine atom, unreacted Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate must be strictly segregated from general organic waste to prevent the formation of highly toxic dioxins during standard incineration.
Protocol 3: Final Waste Segregation and Disposal
-
Segregation:
-
Liquid Waste: Must be collected in an explicitly labeled "Halogenated Organic Waste" carboy. Do not mix with non-halogenated solvents (like pure ethanol or hexane).
-
Solid Waste: Contaminated PPE, weighing boats, and neutralized spill slurries must be placed in a sealed, puncture-resistant container labeled "Solid Halogenated Chemical Waste."
-
-
Storage Logistics: Store waste containers in a secondary containment tray in a well-ventilated, cool (< 25°C) area away from direct sunlight.
-
Regulatory Transport: Waste must be handed over to a certified RCRA (Resource Conservation and Recovery Act) or local equivalent hazardous waste vendor. Specify that the waste requires High-Temperature Incineration (HTI) equipped with flue-gas scrubbers to safely manage the halogen content.
Disposal Workflow Visualization
Workflow for the safe neutralization, segregation, and disposal of halogenated naphthyridine waste.
References
-
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate — Chemical Substance Information NextSDS[Link]
-
Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity Journal of Applied Pharmaceutical Science[Link]
Sources
Personal protective equipment for handling Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Comprehensive Safety and Handling Guide: Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
This guide provides essential safety, handling, and disposal protocols for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, tailored for researchers, scientists, and drug development professionals. The information herein is designed to foster a safe laboratory environment by providing procedural guidance grounded in established safety principles.
Hazard Identification and Analysis
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with several potential hazards that necessitate careful handling. The naphthyridine core is found in many biologically active compounds, some of which exhibit cytotoxic or antimicrobial properties.[1][2][3] The presence of a chloro- group places this compound in the category of halogenated organic compounds, which have specific disposal requirements.[4][5][6]
Based on available data, the hazard classifications for this compound are as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[7]
Given these classifications, exposure can lead to immediate health effects. The biological activity of naphthyridine derivatives, including potential antimitotic effects and topoisomerase II inhibition, underscores the importance of minimizing direct contact, even at low concentrations.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[8] A face shield must be worn over goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or punctures before use. For extended handling or in case of a spill, double-gloving is recommended.[11] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[10] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[10] |
| Respiratory Protection | Respirator | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12][13] |
Safe Handling and Operational Protocol
Adherence to a strict handling protocol is critical for minimizing the risk of exposure.
3.1. Engineering Controls
-
Ventilation: Always handle Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
3.2. Procedural Steps
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood to prevent the inhalation of fine particulates. Use a spatula for transfers and avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.[10]
Disposal Plan
As a chlorinated organic compound, Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.[4][5] Improper disposal can lead to environmental contamination and potential legal repercussions.
4.1. Waste Segregation and Collection
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (unused compound, contaminated gloves, weigh boats, etc.)
-
Liquid waste (solutions containing the compound, solvent rinses of glassware)
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings.
4.2. Disposal Pathway
-
Chlorinated Waste: This compound falls under the category of halogenated organic waste.[6] Do not mix with non-halogenated solvent waste, as this will increase disposal costs.[4]
-
High-Temperature Incineration: Chlorinated organic wastes are typically sent for high-temperature incineration at a licensed facility.[4]
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.[5][14]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedures for the safe handling and disposal of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.
Caption: Safe handling and disposal workflow.
References
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013, December 16). National Center for Biotechnology Information. [Link]
-
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate — Chemical Substance Information. Chemical Substance Information. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Laboratory chemical waste. Water Corporation. [Link]
-
Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]
-
A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review | Request PDF. ResearchGate. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC. (2025, October 27). National Center for Biotechnology Information. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Fused 1,5-naphthyridines - Encyclopedia.pub. (2020, August 31). Encyclopedia.pub. [Link]
-
Personal Protective Equipment Guidance. (2012, June 8). Dow Corporate. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (2020, July 31). MDPI. [Link]
-
Heterocyclic Compounds - MSU chemistry. Michigan State University. [Link]
- Method For Removing Halogens From An Aromatic Compound - Google Patents. (2013, May 2).
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]
-
Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+% - Cole-Parmer. (2005, August 15). Cole-Parmer. [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 7. nextsds.com [nextsds.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. corporate.dow.com [corporate.dow.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
